An In-depth Technical Guide to the Core Mechanism of Action of XCT790
Audience: Researchers, scientists, and drug development professionals. Core Requirements: This guide provides a detailed technical overview of the molecular mechanisms of XCT790, a small molecule inhibitor with dual acti...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed technical overview of the molecular mechanisms of XCT790, a small molecule inhibitor with dual activities that impact cellular metabolism and signaling. It is intended to serve as a comprehensive resource for researchers in oncology, metabolism, and drug discovery.
Abstract
XCT790 is a potent and selective small molecule that has been widely characterized as an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).[1][2][3] However, subsequent research has revealed a second, independent mechanism of action: XCT790 is also a powerful mitochondrial uncoupler that operates at nanomolar concentrations.[4][5] This dual activity complicates the interpretation of experimental results but also presents opportunities for therapeutic intervention. This document aims to dissect these two core mechanisms, providing detailed signaling pathways, quantitative data from key experiments, and a summary of established experimental protocols.
Dual Mechanisms of Action
XCT790 exerts its biological effects through two primary and distinct mechanisms:
Inverse Agonism of Estrogen-Related Receptor Alpha (ERRα): At micromolar concentrations, XCT790 binds to the ligand-binding domain of ERRα, disrupting its interaction with coactivators and repressing its transcriptional activity.
Mitochondrial Uncoupling: At nanomolar concentrations, significantly lower than those required for ERRα inhibition, XCT790 acts as a proton ionophore, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation from ATP synthesis.
XCT790 as an ERRα Inverse Agonist
Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a crucial role in regulating cellular energy homeostasis, including mitochondrial biogenesis and oxidative phosphorylation.
Signaling Pathway
XCT790 functions by binding to the ligand-binding domain of ERRα, which prevents the recruitment of essential coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This disruption leads to the suppression of ERRα-target gene transcription.
XCT790: A Dual-Targeting Compound Modulating Nuclear Receptor Activity and Mitochondrial Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Core Summary XCT790 is a potent small molecule initially identified as a selective inverse agonist of the Estrogen-Related Recep...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary
XCT790 is a potent small molecule initially identified as a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular metabolism. Subsequent research has unveiled a second, independent primary target: the mitochondrial inner membrane, where XCT790 functions as a powerful protonophore, leading to mitochondrial uncoupling. This dual activity makes XCT790 a valuable tool for investigating the distinct and overlapping roles of ERRα signaling and mitochondrial bioenergetics in various physiological and pathological processes. This guide provides a comprehensive overview of the primary targets of XCT790, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Quantitative Data
The following tables summarize the key quantitative parameters defining the activity of XCT790 against its primary targets.
XCT790 functions as an inverse agonist of ERRα, a constitutively active orphan nuclear receptor. By binding to the ligand-binding domain of ERRα, XCT790 induces a conformational change that promotes the dissociation of coactivators, such as PGC-1α, thereby repressing the transcription of ERRα target genes involved in energy metabolism.[2]
Caption: XCT790 acts as an inverse agonist, inhibiting ERRα-mediated transcription.
Mitochondrial Uncoupling and AMPK Activation
Independent of its action on ERRα, XCT790 acts as a proton ionophore in the inner mitochondrial membrane. This dissipates the proton gradient, uncoupling oxidative phosphorylation from ATP synthesis. The resulting decrease in the cellular ATP:AMP ratio leads to the robust activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Caption: XCT790 uncouples mitochondria, leading to AMPK activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of XCT790.
Cell Viability and Proliferation Assays (CCK-8 or MTT)
Objective: To determine the effect of XCT790 on cell viability and proliferation.
Methodology:
Cell Seeding: Seed cells (e.g., pancreatic cancer cells, 3 x 10³ cells/well) in a 96-well plate in 100 µL of complete medium and incubate overnight.
Treatment: Treat cells with varying concentrations of XCT790 or gemcitabine (B846) (as a control) for 24, 48, and 72 hours.
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours in the dark. For MTT assays, add MTT solution and incubate, followed by the addition of a solubilizing agent.
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Western Blot for AMPK Activation
Objective: To detect the phosphorylation of AMPKα at Threonine 172, a marker of AMPK activation.
Methodology:
Cell Lysis: After treatment with XCT790, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
Antibody Incubation:
Block the membrane with 5% BSA in TBST.
Incubate overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172) (e.g., from Cell Signaling Technology, #2531).
Incubate with a corresponding secondary antibody.
Detection: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence).
Analysis: Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the extent of activation.
Measurement of Cellular ATP Levels
Objective: To quantify the impact of XCT790 on cellular ATP concentrations.
Methodology:
Sample Preparation: Prepare cell lysates or standards in a 96-well plate.
Reagent Preparation: Prepare an ATP detection cocktail containing D-luciferin and firefly luciferase.
Luminescence Measurement:
Add the ATP detection cocktail to the samples.
Immediately measure the luminescence using a luminometer. The signal is proportional to the ATP concentration.
Analysis: Generate a standard curve using known ATP concentrations to quantify the ATP levels in the experimental samples.
Mitochondrial Respiration and Uncoupling Analysis (Seahorse XF Analyzer)
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and uncoupling.
Methodology:
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
Assay Medium: Replace the culture medium with a bicarbonate-free Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.
Instrument Setup: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the injection ports of the sensor cartridge with XCT790 and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) as required for the specific assay (e.g., Mito Stress Test).
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR and ECAR in real-time before and after the injection of the compounds.
Analysis: Analyze the changes in OCR and ECAR to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak. A significant increase in OCR after XCT790 injection, not coupled to ATP production, is indicative of mitochondrial uncoupling.
ERRα Reporter Gene Assay
Objective: To quantify the inverse agonist activity of XCT790 on ERRα-mediated transcription.
Methodology:
Cell Transfection: Co-transfect cells (e.g., C2C12 myotubes) with an expression vector for ERRα and a reporter plasmid containing an ERRα-responsive element (ERRE) driving the expression of a reporter gene (e.g., luciferase).
Treatment: Treat the transfected cells with various concentrations of XCT790.
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the percent inhibition of ERRα activity relative to the vehicle-treated control to determine the IC50 value.
Logical Relationships and Experimental Workflows
The following diagram illustrates the experimental workflow to characterize the dual targets of XCT790.
Caption: Experimental workflow for characterizing the dual targets of XCT790.
The Dual-Faceted Role of XCT790 in Cellular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract XCT790, a synthetic small molecule, has emerged as a critical tool in cellular biology and a potential therapeutic agent. Initially identified as a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
XCT790, a synthetic small molecule, has emerged as a critical tool in cellular biology and a potential therapeutic agent. Initially identified as a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα), subsequent research has unveiled a second, independent mechanism of action: the potent uncoupling of the mitochondrial electron transport chain.[1][2] This dual functionality complicates the interpretation of experimental data but also opens new avenues for therapeutic intervention. This technical guide provides an in-depth analysis of the biological functions of XCT790, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these activities.
Core Mechanisms of Action
XCT790 exerts its biological effects through two primary and distinct mechanisms:
Inverse Agonism of Estrogen-Related Receptor Alpha (ERRα): XCT790 binds to the ligand-binding domain of ERRα, disrupting the interaction between ERRα and its coactivators.[2][3] This leads to the repression of ERRα-mediated gene transcription, which plays a crucial role in regulating cellular energy metabolism, mitochondrial biogenesis, and cell proliferation.[4]
Mitochondrial Uncoupling: Independent of its action on ERRα, XCT790 acts as a proton ionophore, similar to well-known uncouplers like FCCP. It disrupts the mitochondrial membrane potential by transporting protons across the inner mitochondrial membrane, thereby uncoupling oxygen consumption from ATP synthesis. This leads to a rapid depletion of cellular ATP levels and a corresponding increase in oxygen consumption.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of XCT790 from various studies.
Parameter
Value
Cell Line/System
Reference
IC50 for ERRα Inverse Agonism
0.37 µM
HEK293 cells (luciferase reporter assay)
Concentration for AMPK Activation
As low as 390 nM
MNT1 melanoma cells
Typical Concentration for ERRα Inhibition Studies
1–20 µM
Various cell lines
In Vivo Antitumor Efficacy (Dose)
4 mg/kg (intravenous)
BALB/c mice with xenografts
Signaling Pathways Modulated by XCT790
XCT790's dual mechanisms of action lead to the modulation of several key signaling pathways.
ERRα-Dependent Signaling
As an inverse agonist of ERRα, XCT790 directly inhibits the transcriptional activity of this nuclear receptor. This leads to the downregulation of genes involved in mitochondrial biogenesis and function, glucose metabolism, and fatty acid oxidation.
XCT790 and Estrogen-Related Receptor Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key regulator of cellular energy homeostasis, mitochondrial biogenesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key regulator of cellular energy homeostasis, mitochondrial biogenesis, and several signaling pathways implicated in cancer. Unlike classical estrogen receptors, ERRα exhibits constitutive activity, independent of a natural ligand. Its role in various pathological conditions has made it an attractive target for therapeutic intervention. XCT790 was one of the first synthetic molecules identified as a potent and selective inverse agonist of ERRα. However, subsequent research has revealed a more complex pharmacological profile, highlighting the importance of understanding its dual mechanism of action for its proper application in research and drug development. This technical guide provides an in-depth overview of XCT790, its interaction with ERRα, and its significant off-target effects, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts: The Dual Action of XCT790
XCT790 exerts its biological effects through two distinct mechanisms:
Inverse Agonism of ERRα: XCT790 binds to the ligand-binding domain of ERRα, disrupting its interaction with the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1][2] This disruption leads to the repression of ERRα target genes, which are predominantly involved in energy metabolism pathways such as oxidative phosphorylation and fatty acid oxidation.[3][4]
Mitochondrial Uncoupling: Independent of its effects on ERRα, XCT790 acts as a potent mitochondrial uncoupler at nanomolar concentrations.[1] This action dissipates the proton gradient across the inner mitochondrial membrane, leading to a rapid decrease in cellular ATP production and a subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy sensing. This ERRα-independent effect is a critical consideration in interpreting experimental results obtained using XCT790.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of XCT790.
Table 1: In Vitro Efficacy of XCT790 against ERRα
Parameter
Value
Cell Line
Assay
Reference
IC50
0.37 µM
CV-1
GAL4-fused ERRα Luciferase Reporter Assay
Table 2: Cellular Effects of XCT790
Effect
Concentration
Time
Cell Line
Assay
Reference
Reduced Cell Viability
0-40 µM
48 and 72 hours
MES-SA, MES-SA/DX5, HepG2
Cell Viability Assay
Reduced ERRα Protein Levels
10 µM
24 and 48 hours
HepG2, R-HepG2
Western Blot
AMPK Activation
As low as 390 nM
5 minutes
MNT1
Western Blot (p-AMPK)
ATP Depletion
Dose-dependent
Rapid
MNT1
ATP-coupled luciferase assay
Decreased Mitochondrial Membrane Potential
Dose-dependent
-
MNT1
MitoTracker CMXRos
Inhibition of Cell Proliferation (IC50)
~2.5 µM
-
A549
Cell Division Assay
Signaling Pathways
ERRα-Dependent Signaling
The primary signaling pathway directly modulated by XCT790's inverse agonism involves the ERRα/PGC-1α transcriptional complex. Under normal conditions, PGC-1α coactivates ERRα, leading to the expression of genes involved in mitochondrial biogenesis and energy metabolism. XCT790 disrupts this interaction, leading to the downregulation of these target genes.
XCT790's off-target effect as a mitochondrial uncoupler triggers a distinct signaling cascade. By disrupting the mitochondrial membrane potential, it inhibits ATP synthesis, leading to an increased AMP/ATP ratio. This activates AMPK, which in turn phosphorylates downstream targets to restore energy homeostasis.
Mitochondrial Uncoupling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of XCT790 and ERRα.
ERRα Inverse Agonist Luciferase Reporter Assay
This assay is used to determine the potency of compounds in inhibiting the transcriptional activity of ERRα.
Workflow:
Luciferase Reporter Assay Workflow
Methodology:
Cell Culture: HEK293 cells are stably or transiently transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the ERRα ligand-binding domain (LBD), and a second containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
Plating: Cells are seeded in 96-well plates at a density of 1-2 x 10^4 cells per well and allowed to attach overnight.
Compound Treatment: XCT790 is serially diluted to the desired concentrations. The cell culture medium is replaced with a medium containing the different concentrations of XCT790 or a vehicle control (e.g., DMSO).
Incubation: Cells are incubated with the compound for 18-24 hours at 37°C in a CO2 incubator.
Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate (e.g., luciferin) is added. The luminescence, which is proportional to the luciferase activity and thus ERRα transcriptional activity, is measured using a luminometer.
Data Analysis: The luminescence readings are normalized to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for ERRα and Phospho-AMPK
This technique is used to quantify the protein levels of ERRα and the activation status of AMPK (by detecting its phosphorylated form).
Methodology:
Cell Lysis: Cells are treated with XCT790 for the desired time and concentration. After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for ERRα, phospho-AMPK (Thr172), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Densitometry: The intensity of the protein bands is quantified using densitometry software, and the protein levels are normalized to the loading control.
Cell Viability Assay (MTT/CCK-8)
These colorimetric assays are used to assess the effect of XCT790 on cell proliferation and cytotoxicity.
Methodology:
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
Compound Treatment: Cells are treated with various concentrations of XCT790 for 24, 48, or 72 hours.
Reagent Addition:
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
CCK-8 Assay: CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 1-4 hours.
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Mitochondrial Membrane Potential Assay (JC-1)
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm).
Methodology:
Cell Treatment: Cells are treated with XCT790 at the desired concentrations.
JC-1 Staining: Cells are incubated with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.
Washing: Cells are washed with an assay buffer to remove excess dye.
Analysis:
Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The change in fluorescence from red to green indicates mitochondrial depolarization.
Flow Cytometry: The fluorescence of individual cells is measured using a flow cytometer. The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.
ATP Measurement Assay
This bioluminescent assay quantifies the intracellular ATP concentration.
Methodology:
Cell Treatment: Cells are treated with XCT790.
Cell Lysis: A reagent is added to lyse the cells and release ATP.
Luminescence Reaction: A substrate/enzyme mixture (luciferin/luciferase) is added to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
Measurement: The luminescence is measured using a luminometer.
Quantification: The ATP concentration is determined by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.
siRNA-mediated Knockdown of ERRα
This technique is used to specifically reduce the expression of ERRα to study the ERRα-dependency of XCT790's effects.
Methodology:
siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the ERRα mRNA are designed and synthesized. A non-targeting siRNA is used as a negative control.
Transfection: Cells are transfected with the ERRα siRNA or control siRNA using a transfection reagent (e.g., Lipofectamine).
Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and protein.
Verification of Knockdown: The efficiency of ERRα knockdown is confirmed by Western blotting or quantitative real-time PCR (qRT-PCR).
Functional Assays: The effect of XCT790 is then assessed in the ERRα-knockdown and control cells using the assays described above.
Conclusion
XCT790 is a valuable tool for studying the biological functions of ERRα. However, its potent mitochondrial uncoupling activity necessitates careful experimental design and interpretation of results. Researchers using XCT790 should be aware of its dual mechanism of action and employ appropriate controls, such as ERRα knockdown experiments, to distinguish between ERRα-dependent and -independent effects. This technical guide provides a comprehensive resource for understanding the complex pharmacology of XCT790 and for designing rigorous experiments to investigate the role of ERRα in health and disease.
The Dual-Faceted Impact of XCT790 on Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract XCT790, initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERRα), has emerged as a compound with a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
XCT790, initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERRα), has emerged as a compound with a complex and dual mechanism of action.[1][2] While it effectively modulates ERRα-dependent signaling, it is also a powerful mitochondrial uncoupler, a function that is independent of its effects on ERRα.[2][3][4] This guide provides a comprehensive technical overview of the cellular pathways affected by XCT790 treatment, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular interactions. This document is intended for researchers, scientists, and drug development professionals investigating cellular metabolism, oncology, and nuclear receptor signaling.
Core Mechanisms of XCT790 Action
XCT790's effects on cellular physiology can be broadly categorized into two distinct mechanisms: ERRα-dependent and ERRα-independent pathways.
ERRα-Dependent Pathway: Inverse Agonism and Transcriptional Repression
XCT790 functions as an inverse agonist for ERRα, a nuclear receptor that plays a pivotal role in regulating energy homeostasis and mitochondrial biogenesis. The binding of XCT790 to the ligand-binding domain of ERRα disrupts the receptor's interaction with crucial coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and -1 beta (PGC-1β). This disruption leads to the transcriptional repression of ERRα target genes.
The key molecular events in the ERRα-dependent pathway are:
Disruption of ERRα/PGC-1α Complex: XCT790 directly interferes with the association of ERRα and its coactivators.
Downregulation of Target Genes: This leads to decreased expression of genes involved in:
Oxidative Phosphorylation (OXPHOS): Key components of the electron transport chain.
Mitochondrial Biogenesis: The formation of new mitochondria.
Fatty Acid Oxidation: The breakdown of fatty acids for energy.
Tricarboxylic Acid (TCA) Cycle: A central metabolic pathway for energy production.
Inhibition of ERRα Expression: Prolonged treatment with XCT790 can also lead to a reduction in the protein levels of ERRα itself.
Caption: ERRα-Dependent Signaling Pathway Inhibition by XCT790.
Recent studies have revealed that XCT790 is a potent mitochondrial uncoupler at nanomolar concentrations, significantly lower than those typically required for ERRα inhibition. This effect is independent of ERRα expression and is likely due to XCT790 acting as a proton ionophore, similar to well-known uncouplers like FCCP and CCCP.
The cascade of events in the ERRα-independent pathway includes:
Disruption of Mitochondrial Membrane Potential (ΔΨm): XCT790 dissipates the proton gradient across the inner mitochondrial membrane.
Uncoupling of Respiration from ATP Synthesis: This leads to an increase in oxygen consumption without a corresponding increase in ATP production.
Rapid ATP Depletion: The uncoupling effect causes a swift decline in cellular ATP levels.
Activation of AMP-activated Protein Kinase (AMPK): The decrease in the ATP:AMP ratio activates AMPK, a critical sensor of cellular energy status.
Inhibition of mTORC1 Signaling: Activated AMPK can phosphorylate and inhibit components of the mTORC1 pathway, a key regulator of cell growth and proliferation.
Caption: ERRα-Independent Mitochondrial Uncoupling by XCT790.
Quantitative Data on XCT790 Treatment
The dual activity of XCT790 is reflected in the concentration-dependent effects observed in cellular assays.
Parameter
Effect
IC50 / Effective Concentration
Cell Lines
Reference
ERRα Inverse Agonism
Inhibition of ERRα transcriptional activity
0.37 µM
-
Inhibition of ERRα constitutive activity
300-500 nM
CV-1
Mitochondrial Uncoupling
Activation of AMPK
As low as 390 nM
MNT1
Onset of AMPK activation
Within 5 minutes
MNT1
Cell Viability
Reduction in cell viability (Dose-dependent)
0-40 µM
MES-SA, HepG2
Inhibition of proliferation (IC50)
13.7 µM (MDA-MB-231), 13.3 µM (BT-549)
TNBC cells
Apoptosis
Induction of apoptosis
10 µM
HepG2, R-HepG2
Downstream Cellular Consequences of XCT790 Treatment
The primary effects of XCT790 on ERRα and mitochondria trigger a cascade of downstream cellular responses, particularly relevant in cancer biology.
Induction of Apoptosis: XCT790 induces programmed cell death in various cancer cell lines, including those resistant to chemotherapy. This can be mediated by the generation of reactive oxygen species (ROS) and the activation of caspases 3/7, 8, and 9.
Cell Cycle Arrest: Treatment with XCT790 can cause cell cycle arrest, for instance at the mitotic phase in endometrial cancer cells and at the G0/G1 phase in pancreatic cancer cells. This is often associated with the modulation of key cell cycle regulators like p53 and the retinoblastoma protein (Rb).
ROS Production: XCT790 treatment has been shown to increase the production of mitochondrial ROS. This elevation in ROS can, in turn, activate stress-response pathways and contribute to apoptosis.
Inhibition of Cancer Cell Proliferation, Migration, and Invasion: By targeting cellular metabolism and key signaling pathways, XCT790 effectively suppresses the growth and metastatic potential of cancer cells.
Synergistic Effects with Chemotherapeutics: XCT790 has demonstrated synergistic anticancer effects when used in combination with drugs like paclitaxel (B517696) and gemcitabine.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of XCT790.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is for assessing changes in the levels of total and phosphorylated proteins such as AMPK, ACC, and p53 following XCT790 treatment.
Cell Culture and Treatment: Plate cells (e.g., MNT1, A549, or MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of XCT790 (e.g., 0, 0.1, 1, 10 µM) or a vehicle control (DMSO) for specified time points (e.g., 1, 6, 24 hours).
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-p53) overnight at 4°C.
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Cell Viability Assay (MTT or CCK-8)
This protocol measures the effect of XCT790 on cell proliferation and viability.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Treat cells with a serial dilution of XCT790 (e.g., 0 to 50 µM) in fresh medium for 24, 48, or 72 hours.
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
Measurement: For MTT, add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm. For CCK-8, measure absorbance at 450 nm.
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.
Cell Culture and Treatment: Plate cells on glass-bottom dishes or in 96-well plates. Treat with XCT790 at the desired concentrations and time points.
Staining: Remove the treatment medium and incubate cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.
Washing: Wash cells twice with assay buffer.
Imaging and Analysis: Analyze cells using a fluorescence microscope or plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Caption: General Experimental Workflow for a XCT790 Study.
Conclusion and Future Directions
XCT790 is a valuable chemical probe for studying cellular metabolism and ERRα signaling. However, its dual mechanism of action necessitates careful experimental design and data interpretation. The potent, ERRα-independent mitochondrial uncoupling activity of XCT790 can confound studies aimed at solely investigating the role of ERRα, especially when used at micromolar concentrations. Researchers should consider using low nanomolar concentrations to specifically probe mitochondrial effects and perform control experiments, such as using ERRα knockout or knockdown cells, to delineate the two pathways. Future research should focus on developing even more specific ERRα inverse agonists that lack the mitochondrial uncoupling side effect to provide clearer insights into the distinct roles of ERRα in health and disease. The synergistic effects of XCT790 with existing cancer therapies also warrant further investigation as a potential therapeutic strategy.
XCT790 in Metabolic Regulation: A Dual-Faceted Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract XCT790, initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has emerged as...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
XCT790, initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has emerged as a critical tool in metabolic research. However, its profound off-target effects as a mitochondrial uncoupler necessitate a nuanced understanding of its biological activities. This technical guide provides a comprehensive overview of XCT790's dual role in metabolic regulation, detailing its on-target ERRα-mediated effects and its potent, ERRα-independent mitochondrial uncoupling activity. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to equip researchers and drug development professionals with the essential knowledge for effectively utilizing and interpreting data generated with XCT790.
Introduction
Metabolic regulation is a complex network of signaling pathways that govern energy homeostasis. A key player in this network is the Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor that acts as a critical transcriptional regulator of cellular metabolism. ERRα, often co-activated by the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), orchestrates the expression of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid oxidation[1][2]. Given its central role in metabolic control, ERRα has become an attractive therapeutic target for metabolic diseases and cancer.
XCT790 was the first potent and selective synthetic ligand identified as an inverse agonist for ERRα[1][2]. As such, it has been widely used as a chemical probe to investigate the physiological and pathophysiological functions of ERRα. However, subsequent research has revealed a significant, confounding off-target activity of XCT790 as a potent mitochondrial uncoupler, independent of its action on ERRα[1]. This guide aims to dissect these two distinct mechanisms of action, providing a clear framework for the application of XCT790 in metabolic studies.
On-Target Effects: ERRα Inverse Agonism
As an inverse agonist, XCT790 binds to the ligand-binding domain of ERRα, disrupting its interaction with co-activators like PGC-1α and repressing its constitutive transcriptional activity. This on-target effect has been instrumental in elucidating the role of ERRα in various metabolic processes.
The ERRα/PGC-1α Signaling Axis
The ERRα/PGC-1α signaling pathway is a master regulator of mitochondrial biogenesis and oxidative metabolism. PGC-1α, a transcriptional co-activator, is induced by metabolic stresses such as fasting and exercise. It physically interacts with and co-activates ERRα, leading to the transcription of a suite of genes involved in energy metabolism. XCT790, by inhibiting ERRα, effectively blocks this signaling cascade, leading to a downregulation of these target genes.
Caption: The ERRα/PGC-1α signaling pathway and its inhibition by XCT790.
Off-Target Effects: Mitochondrial Uncoupling
A critical consideration when using XCT790 is its potent activity as a mitochondrial uncoupler, which occurs at concentrations significantly lower than those typically used to achieve ERRα inhibition. This effect is independent of ERRα expression and is attributed to XCT790's function as a proton ionophore, similar to classical uncouplers like FCCP and CCCP.
Mechanism of Mitochondrial Uncoupling by XCT790
XCT790 disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation. By shuttling protons back into the mitochondrial matrix, it uncouples electron transport from ATP production. This leads to a futile cycle of oxygen consumption without concomitant ATP synthesis, resulting in energy dissipation as heat.
Downstream Metabolic Consequences
The mitochondrial uncoupling induced by XCT790 triggers a cascade of metabolic events:
Rapid ATP Depletion: The uncoupling of oxidative phosphorylation leads to a swift decline in cellular ATP levels.
Increased Oxygen Consumption: In an attempt to compensate for the collapsed proton gradient, the electron transport chain accelerates, leading to a significant increase in the oxygen consumption rate (OCR).
AMPK Activation: The drop in the ATP:AMP ratio leads to the robust activation of AMP-activated protein kinase (AMPK), a master sensor and regulator of cellular energy status. Activated AMPK initiates a program to restore energy balance by stimulating catabolic pathways and inhibiting anabolic processes.
Caption: Mitochondrial uncoupling by XCT790 and subsequent metabolic effects.
Quantitative Data
The dual activity of XCT790 is reflected in the different concentration ranges at which its on-target and off-target effects are observed.
Parameter
Value
Cell Lines
Reference
ERRα Inverse Agonism (IC50)
0.37 µM
CV-1, HEK293
AMPK Activation (Effective Concentration)
as low as 390 nM
MNT1
Cell Viability (IC50, 48h)
13.7 µM
MDA-MB-231 (TNBC)
13.3 µM
BT-549 (TNBC)
~2.5 µM
A549 (Lung Cancer)
ATP Depletion
Significant decrease within 20 minutes of exposure
MNT1
Experimental Protocols
Accurate assessment of XCT790's effects requires robust experimental design and execution. Below are detailed methodologies for key assays.
Cell Viability Assay (XTT/MTT)
Objective: To determine the cytotoxic or cytostatic effects of XCT790 on a cell population.
Methodology:
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat cells with a serial dilution of XCT790 (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
Reagent Addition:
For MTT assay, add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
For XTT assay, prepare a working solution of XTT and electron coupling reagent and add it to each well. Incubate for 2-4 hours at 37°C.
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.
Objective: To measure the effect of XCT790 on mitochondrial respiration.
Methodology:
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.
Cell Preparation: Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A) and XCT790.
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. XCT790 can be injected before the standard mitochondrial stress test compounds to observe its immediate effect on basal OCR.
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Objective: To assess the effect of XCT790 on the mitochondrial membrane potential.
Methodology:
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate, chamber slide) and treat with XCT790 for the desired time. Include a positive control for depolarization (e.g., CCCP).
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
Washing: Gently wash the cells with assay buffer to remove excess dye.
Data Acquisition:
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (JC-1 monomers).
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
Microplate Reader: Read the fluorescence intensity at both emission wavelengths (green ~530 nm, red ~590 nm).
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot for ERRα and Phospho-AMPK
Objective: To determine the effect of XCT790 on ERRα protein levels and AMPK activation.
Methodology:
Cell Lysis: Treat cells with XCT790 for the specified duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with primary antibodies against ERRα, phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Densitometry Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow to dissect the dual effects of XCT790.
XCT790 and its Analogs: A Technical Guide to ERRα Inverse Agonism and Mitochondrial Uncoupling
For Researchers, Scientists, and Drug Development Professionals Abstract XCT790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor implicated in various physiologi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
XCT790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor implicated in various physiological and pathological processes, including metabolic regulation and cancer. This technical guide provides an in-depth overview of XCT790, its known functional analogs, and its significant off-target effect as a mitochondrial uncoupler. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to XCT790 and ERRα
Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a crucial role in the regulation of cellular energy metabolism, including mitochondrial biogenesis and function.[1] Its dysregulation has been linked to various diseases, making it an attractive therapeutic target. XCT790 was one of the first identified potent and selective inverse agonists for ERRα, exhibiting an IC50 value of approximately 0.37 to 0.4 μM.[2][3][4] It exerts its effect by binding to the ligand-binding domain of ERRα, thereby inhibiting its constitutive transcriptional activity.[5] While XCT790 shows high selectivity for ERRα over other nuclear receptors like ERRγ, ERα, and ERβ, it is crucial to consider its potent off-target effects.
Structural Analogues and Derivatives of XCT790
While extensive public domain data on direct structural analogues of XCT790 (based on the thiadiazole acrylamide (B121943) scaffold) is limited, several other chemical classes of ERRα inverse agonists have been identified. These compounds, considered functional analogues, provide valuable insights into the structure-activity relationships for ERRα inhibition.
Table 1: Quantitative Data for XCT790 and Functional Analogues
Compound/Analog Class
Chemical Scaffold
Target
IC50 (μM)
Notes
XCT790
Thiadiazole Acrylamide
ERRα Inverse Agonist
0.37 - 0.4
Potent and selective for ERRα. Also a potent mitochondrial uncoupler.
Compound 11
p-Nitrobenzenesulfonamide
ERRα Inverse Agonist
0.80
Suppresses migration and invasion of ER-negative breast cancer cells.
Compound 2
N-Arylindole
ERRα Inverse Agonist
0.19
Ligand for the first reported inverse agonist crystalline complex.
Compound 5
1-Phenyl-4-benzoyl-triazole
ERRα Inverse Agonist
0.021
High potency and oral availability, studied in the context of diabetes.
Compound 6
Not specified
ERRα Inverse Agonist
1.47
Suppressed growth of human xenografts.
Compound 7
1–(2,5-diethoxy-benzyl)-3-phenylurea
ERRα Inverse Agonist
1.46
Showed notable growth inhibition of ER-negative human breast cancer xenografts.
Key Signaling Pathways
ERRα Signaling Pathway Inhibition by XCT790
XCT790, as an inverse agonist, binds to ERRα and disrupts its interaction with coactivators like PGC-1α. This leads to the downregulation of ERRα target genes involved in metabolic processes and cell proliferation.
XCT790: A Dual-Targeting Molecule with Implications for ERRα Signaling and Mitochondrial Bioenergetics
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of XCT790 For Researchers, Scientists, and Drug Development Professionals Abstract XCT790 was initially identified as a potent and selectiv...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of XCT790
For Researchers, Scientists, and Drug Development Professionals
Abstract
XCT790 was initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERRα), an orphan nuclear receptor implicated in the regulation of cellular metabolism and oncogenesis. Subsequent research, however, unveiled a significant off-target activity: XCT790 is also a potent mitochondrial uncoupler, acting independently of its effects on ERRα. This dual activity complicates its use as a specific ERRα probe but opens avenues for investigating its potential therapeutic effects, particularly in cancer, through modulation of both nuclear receptor signaling and cellular bioenergetics. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted biological activities of XCT790, including detailed experimental protocols and a summary of its quantitative data.
Discovery and Initial Characterization
XCT790 was first described by Busch and colleagues in 2004 as a result of a high-throughput screening effort to identify modulators of ERRα. It was characterized as a potent and selective inverse agonist of ERRα, effectively inhibiting its constitutive transcriptional activity. The initial characterization identified XCT790 as a member of the thiadiazole acrylamide (B121943) chemical class[1].
Synthesis of XCT790
The precise, step-by-step synthesis protocol for XCT790 is not explicitly detailed in the primary scientific literature. However, based on its chemical structure, (2E)-3-(4-{[2,4-Bis(trifluoromethyl)phenyl]methoxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide, a plausible synthetic route can be inferred from general methods for the synthesis of similar thiadiazole acrylamide derivatives.
A potential synthetic pathway would likely involve a convergent synthesis strategy. One key intermediate would be the substituted benzaldehyde (B42025), 4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzaldehyde. The other crucial building block would be the substituted aminothiadiazole, 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine.
The synthesis could proceed via a Knoevenagel condensation of the benzaldehyde intermediate with a cyanoacetamide derivative, followed by an amidation reaction with the aminothiadiazole.
It is crucial to note that this proposed synthesis is hypothetical and has not been experimentally verified from the available literature.
Biological Activity and Mechanism of Action
XCT790 exhibits two distinct and potent biological activities: inverse agonism of ERRα and uncoupling of mitochondrial oxidative phosphorylation.
ERRα Inverse Agonism
XCT790 binds to the ligand-binding domain of ERRα, disrupting its interaction with coactivators such as PGC-1α. This prevents the receptor from activating the transcription of its target genes, which are involved in various metabolic processes, including fatty acid oxidation and oxidative phosphorylation.
Mitochondrial Uncoupling
A pivotal discovery by Eskiocak and colleagues in 2014 revealed that XCT790 is a potent mitochondrial uncoupler at nanomolar concentrations, an activity independent of ERRα[2][3][4]. It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of electron transport from ATP synthesis leads to a rapid decrease in cellular ATP levels and a compensatory increase in oxygen consumption. The depletion of ATP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[2].
Quantitative Data
The following tables summarize the key quantitative data reported for XCT790.
Parameter
Value
Assay
Reference
ERRα Inverse Agonism
IC50
0.37 µM
GAL4-ERRα cell-based transfection assay
Cell Viability (IC50)
MES-SA cells
Dose-dependent reduction
Cell Viability Assay (48-72h)
MES-SA/DX5 cells
Dose-dependent reduction
Cell Viability Assay (48-72h)
HepG2 cells
Dose-dependent reduction
Cell Viability Assay (48-72h)
Mitochondrial Uncoupling
EC50
Not explicitly reported, but effective at nanomolar concentrations
Oxygen Consumption Rate (OCR) Assay
Experimental Protocols
ERRα Inverse Agonist Reporter Assay (GAL4-ERRα)
This protocol is a generalized representation of a luciferase reporter assay used to determine the inverse agonist activity of compounds on ERRα.
Materials:
Mammalian cells (e.g., HEK293T)
Expression vector for a GAL4 DNA-binding domain fused to the ERRα ligand-binding domain (GAL4-ERRα)
Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene
Transfection reagent
Cell culture medium and supplements
XCT790 and other test compounds
Luciferase assay reagent
Luminometer
Protocol:
Cell Seeding: Seed mammalian cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
Transfection: Co-transfect the cells with the GAL4-ERRα expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of XCT790 or other test compounds. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for an additional 24 hours.
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
This protocol outlines the general procedure for assessing mitochondrial function and identifying uncoupling agents using a Seahorse XF Analyzer.
Materials:
Seahorse XF Analyzer
Seahorse XF cell culture microplates
Seahorse XF calibrant
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Oligomycin (ATP synthase inhibitor)
FCCP (a classical uncoupling agent, used as a positive control)
Rotenone/antimycin A (Complex I and III inhibitors)
XCT790 and other test compounds
Cells of interest
Protocol:
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator.
Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, rotenone/antimycin A, and XCT790 at the desired final concentrations.
Seahorse XF Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds.
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. An uncoupling agent like XCT790 will cause a significant increase in the OCR after injection, similar to the effect of FCCP.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of XCT790.
Experimental Workflows
Caption: Workflow for ERRα inverse agonist reporter assay.
Application Notes and Protocols for XCT790 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction XCT790 is a potent and selective small molecule that has been widely studied for its anti-cancer properties. It was initially identified as an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
XCT790 is a potent and selective small molecule that has been widely studied for its anti-cancer properties. It was initially identified as an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor implicated in cellular metabolism and proliferation. However, subsequent research has revealed a dual mechanism of action: XCT790 also functions as a powerful mitochondrial uncoupler, independent of its effects on ERRα.[1][2][3] This document provides detailed application notes and experimental protocols for the use of XCT790 in cancer cell line research.
Key Properties of XCT790:
Primary Target: Estrogen-Related Receptor Alpha (ERRα) inverse agonist with an IC50 of 0.37 μM.[4][5]
Secondary Mechanism: Potent mitochondrial uncoupler, leading to ATP depletion and activation of AMP-activated protein kinase (AMPK). This effect occurs at nanomolar concentrations, often lower than those required for ERRα inhibition.
Cellular Effects: Induces cell death, apoptosis, and cell cycle arrest in various cancer cell lines. It has shown efficacy in chemotherapeutic-resistant cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of XCT790 in Various Cancer Cell Lines
Cell Line
Cancer Type
Assay
Concentration/IC50
Treatment Duration
Observed Effects
Reference
MES-SA, MES-SA/DX5
Uterine Sarcoma
Viability
0-40 μM (dose-dependent decrease)
48 and 72 hours
Reduced cell viability
HepG2, R-HepG2
Hepatocellular Carcinoma
Viability, Apoptosis, Western Blot
10 μM
24, 48 hours
Reduced viability, induced apoptosis, decreased ERRα protein levels
HEC-1A, KLE
Endometrial Cancer
Proliferation, Apoptosis
Concentration-dependent
Not specified
Suppressed proliferation and colony formation, induced apoptosis
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
Incubate for 24 hours.
Treat cells with the desired concentrations of XCT790 (e.g., based on IC50 values from the viability assay) and a vehicle control for 24-48 hours.
Cell Harvesting:
Collect the culture medium (which contains detached, potentially apoptotic cells) into a centrifuge tube.
Wash the adherent cells with PBS and then detach them using trypsin.
Combine the detached cells with the collected medium from the previous step.
Centrifuge the cell suspension at 300 x g for 5 minutes.
Staining:
Discard the supernatant and wash the cell pellet twice with cold PBS.
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the samples by flow cytometry within one hour of staining.
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by XCT790.
Caption: Workflow for Western blot analysis.
Materials:
Cancer cell line of interest
XCT790
RIPA buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
Laemmli sample buffer
SDS-PAGE gels
PVDF or nitrocellulose membranes
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (see Table 2)
HRP-conjugated secondary antibodies
TBST (Tris-Buffered Saline with 0.1% Tween-20)
ECL chemiluminescence substrate
Imaging system
Procedure:
Sample Preparation:
Seed cells and treat with XCT790 for the desired time (e.g., 1, 6, 24 hours).
Wash cells with ice-cold PBS and lyse with RIPA buffer.
Quantify protein concentration using a BCA assay.
Normalize protein concentrations and prepare lysates with Laemmli buffer. Boil for 5 minutes.
Gel Electrophoresis and Transfer:
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
Run the gel to separate proteins by size.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection:
Incubate the membrane with ECL substrate.
Capture the chemiluminescent signal using an imaging system.
Analyze band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
Table 2: Recommended Primary Antibodies for Western Blotting
Target Protein
Pathway
Expected Change with XCT790
p-AMPK (Thr172)
Energy Sensing
Increase
Total AMPK
Energy Sensing
No change (loading control)
p-ACC (Ser79)
AMPK Substrate
Increase
Total ACC
AMPK Substrate
No change (loading control)
p-mTOR (Ser2448)
PI3K/Akt/mTOR
Decrease
Total mTOR
PI3K/Akt/mTOR
No change (loading control)
p-Akt (Ser473)
PI3K/Akt/mTOR
Decrease
Total Akt
PI3K/Akt/mTOR
No change (loading control)
Cleaved Caspase-3
Apoptosis
Increase
PARP
Apoptosis
Cleavage
ERRα
ERRα Signaling
Decrease (degradation)
β-actin / GAPDH
Loading Control
No change
Troubleshooting and Considerations
Solubility: XCT790 is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) and dilute it in culture medium for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Off-Target Effects: Be mindful of XCT790's dual mechanism. To distinguish between ERRα-dependent and -independent effects, consider using ERRα knockdown or knockout cell lines as controls.
Time- and Dose-Dependence: The effects of XCT790 are highly dependent on the concentration and duration of treatment. It is recommended to perform both dose-response and time-course experiments to characterize its effects in your specific cell line.
Mitochondrial Uncoupling: The mitochondrial uncoupling effect can occur rapidly (within minutes) and at low nanomolar concentrations. This can lead to rapid changes in cellular metabolism that may precede other observed effects.
Application Notes and Protocols for XCT790 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals Introduction XCT790 is a potent and selective small molecule with a dual mechanism of action, making it a compound of significant interest in cancer researc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
XCT790 is a potent and selective small molecule with a dual mechanism of action, making it a compound of significant interest in cancer research. It functions as a selective inverse agonist of the Estrogen-Related Receptor alpha (ERRα) and, independently, as a powerful mitochondrial uncoupler.[1] ERRα is a key regulator of cellular metabolism, promoting gene expression involved in the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and glycolysis, thereby supporting the high energetic demands of cancer cells.[2][3] By inhibiting ERRα, XCT790 can disrupt these metabolic pathways. Concurrently, its action as a mitochondrial uncoupler dissipates the proton gradient across the inner mitochondrial membrane, leading to a rapid decrease in ATP production and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] These complementary actions make XCT790 a compelling candidate for evaluation in various cancer models.
These application notes provide detailed protocols for the administration of XCT790 in mouse xenograft models, a critical step in the preclinical evaluation of its anti-cancer efficacy.
Data Presentation
In Vivo Efficacy of XCT790 in Mouse Xenograft Models
The following table summarizes the anti-tumor activity of XCT790 across various mouse xenograft models.
Tumor Type
Cell Line
Mouse Strain
XCT790 Dose
Administration Route
Treatment Schedule
Outcome
Reference
Pancreatic Cancer
PaTu8988
Nude mice
2.5 mg/kg
Intraperitoneal (IP)
3 times a week for 4 weeks
Synergistic tumor growth suppression with gemcitabine.
Endometrial Cancer
HEC-1A
BALB/c mice
4 mg/kg
Intravenous (IV)
Every three days for 3 weeks
Significant inhibition of tumor growth and angiogenesis; induction of apoptosis.
Adrenocortical Carcinoma
H295R
Immunocompromised mice
2.5 mg/kg
Not specified
Not specified (treatment for 21 days)
Significant reduction in tumor growth.
Triple-Negative Breast Cancer
MDA-MB-231
Nude mice
Not specified
Not specified
Not specified
Significant delay in in vivo tumor growth.
Experimental Protocols
Protocol 1: Preparation of XCT790 for In Vivo Administration
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Sterile microcentrifuge tubes
Vortex mixer
Ultrasonic bath (optional)
Procedure:
Stock Solution Preparation:
Aseptically weigh the desired amount of XCT790 powder.
Dissolve XCT790 in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound. For higher concentrations, an ultrasonic bath can be used.
Working Solution Preparation (for Intraperitoneal Injection):
On the day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
Note: The final concentration of DMSO in the working solution should be minimized (ideally ≤10%) to avoid toxicity to the animals. The vehicle for the control group should contain the same final concentration of DMSO.
Working Solution Preparation (for Intravenous Injection):
Due to the potential for precipitation and toxicity, the formulation for IV injection requires careful consideration. A common formulation involves a multi-step dilution:
Start with a concentrated stock in DMSO.
Further dilute with a co-solvent such as PEG300.
Add a surfactant like Tween 80.
Finally, bring the solution to the final volume with sterile saline or ddH₂O.
It is crucial to prepare this solution fresh on the day of injection and visually inspect for any precipitation before administration.
Protocol 2: Establishment of Subcutaneous Xenograft Model
Materials:
Cancer cell line of interest
Appropriate cell culture medium and supplements
Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
Trypsin-EDTA
Hemocytometer or automated cell counter
Sterile syringes (1 mL) and needles (25-27 gauge)
Matrigel (optional, to improve tumor take rate)
70% Ethanol
Procedure:
Cell Culture and Harvest:
Culture cancer cells in their recommended medium until they reach 80-90% confluency.
Wash the cells with sterile PBS/HBSS and detach them using Trypsin-EDTA.
Neutralize the trypsin with serum-containing medium, and pellet the cells by centrifugation.
Wash the cell pellet twice with sterile PBS/HBSS to remove any remaining serum and trypsin.
Cell Counting and Resuspension:
Resuspend the cell pellet in a known volume of sterile PBS/HBSS.
Perform a cell count to determine the cell concentration and viability.
Adjust the cell concentration to the desired density for injection (typically 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL).
If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.
Subcutaneous Injection:
Anesthetize the mouse using an approved method.
Shave and disinfect the injection site (typically the flank) with 70% ethanol.
Gently lift the skin and insert the needle subcutaneously.
Slowly inject the cell suspension (100-200 µL) to form a small bleb under the skin.
Carefully withdraw the needle.
Post-Injection Monitoring:
Monitor the mice regularly for tumor growth, body weight, and overall health.
Tumors typically become palpable within 1-3 weeks.
Protocol 3: Drug Administration and Tumor Measurement
Materials:
Prepared XCT790 working solution
Sterile syringes (1 mL) and needles (27-30 gauge for IV, 25-27 gauge for IP)
Digital calipers
Animal scale
Procedure:
Animal Grouping:
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to control and treatment groups.
Drug Administration:
Intraperitoneal (IP) Injection:
Restrain the mouse and locate the injection site in the lower right quadrant of the abdomen.
Insert the needle at a 30-45 degree angle and inject the XCT790 solution.
Intravenous (IV) Injection (Tail Vein):
Warm the mouse's tail to dilate the veins.
Place the mouse in a restrainer.
Insert the needle into one of the lateral tail veins and slowly inject the solution.
Tumor and Body Weight Measurement:
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
Record the body weight of each mouse at the same frequency to monitor for toxicity.
Endpoint:
Continue treatment and monitoring for the duration of the study.
Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed, in accordance with institutional guidelines.
Visualizations
Caption: ERRα Signaling Pathway and XCT790 Inhibition.
Measuring Mitochondrial Uncoupling by XCT790: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract XCT790, initially identified as a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has been demonstrated to be a potent mit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
XCT790, initially identified as a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has been demonstrated to be a potent mitochondrial uncoupler.[1][2] This compound acts as a proton ionophore, dissipating the mitochondrial proton gradient independent of its interaction with ERRα.[1][3][4] This property leads to a rapid increase in oxygen consumption, a decrease in mitochondrial membrane potential, and subsequent depletion of cellular ATP. These application notes provide detailed protocols for researchers to accurately measure the mitochondrial uncoupling effects of XCT790 in a laboratory setting.
Introduction to Mitochondrial Uncoupling
Mitochondrial respiration is typically coupled to ATP synthesis. The electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient (proton-motive force). This force drives ATP synthase to produce ATP. Mitochondrial uncouplers are molecules that disrupt this coupling by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This leads to an increase in the oxygen consumption rate (OCR) as the ETC works to maintain the proton gradient, a decrease in mitochondrial membrane potential (ΔΨm), and a reduction in ATP production. Chemical uncouplers like FCCP and CCCP are classic examples of such agents.
XCT790 has emerged as a potent mitochondrial uncoupler with effects observed at nanomolar concentrations. Its mechanism of action as a proton ionophore makes it a valuable tool for studying mitochondrial function and cellular bioenergetics. However, it is crucial for researchers using XCT790 as an ERRα inhibitor to be aware of its significant off-target effects on mitochondrial respiration, which occur at concentrations often used for ERRα studies (1-20 µM).
Key Concepts and Signaling Pathway
The primary mechanism of XCT790-induced mitochondrial uncoupling involves the transport of protons across the inner mitochondrial membrane, which dissipates the proton gradient. This has several downstream consequences:
Increased Oxygen Consumption Rate (OCR): The cell attempts to compensate for the dissipated proton gradient by increasing the activity of the electron transport chain, leading to a higher rate of oxygen consumption.
Decreased Mitochondrial Membrane Potential (ΔΨm): The influx of protons into the mitochondrial matrix reduces the electrochemical potential across the inner membrane.
Depletion of Cellular ATP: As protons bypass ATP synthase, the rate of ATP synthesis decreases, leading to a rapid decline in cellular ATP levels.
Activation of AMPK: The decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
Caption: Signaling pathway of XCT790-induced mitochondrial uncoupling.
Experimental Protocols
This section provides detailed protocols for three key experiments to measure mitochondrial uncoupling induced by XCT790.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol describes how to use the Agilent Seahorse XF Analyzer to measure real-time changes in cellular oxygen consumption rate upon treatment with XCT790.
Experimental Workflow:
Caption: Workflow for Seahorse XF OCR measurement with XCT790.
Materials:
Agilent Seahorse XF Analyzer (e.g., XFe96 or XFe24)
Seahorse XF Cell Culture Microplates
Seahorse XF Calibrant
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
XCT790 (stock solution in DMSO)
Oligomycin (ATP synthase inhibitor)
FCCP (classical uncoupler, positive control)
Rotenone/Antimycin A (Complex I and III inhibitors)
Cells of interest
Protocol:
Cell Seeding:
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 30,000 cells/well) and allow them to adhere overnight.
Sensor Cartridge Hydration:
One day prior to the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
Assay Preparation:
On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm to 37°C.
Prepare stock solutions of XCT790, oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations.
Cell Plate Preparation:
Remove the cell culture medium from the wells and wash with the warmed assay medium.
Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for at least 1 hour to allow for temperature and pH equilibration.
Seahorse XF Assay:
Load the hydrated sensor cartridge with the prepared compounds (XCT790, oligomycin, FCCP, rotenone/antimycin A) into the appropriate injection ports.
Place the cell plate in the Seahorse XF Analyzer.
Program the instrument to perform the following injection sequence:
Measure basal OCR.
Inject XCT790 and measure the OCR response.
Inject oligomycin to inhibit ATP synthase. A sustained high OCR after oligomycin injection is indicative of uncoupling.
Inject FCCP to induce maximal respiration. In fully uncoupled cells by XCT790, FCCP should not further increase OCR.
Inject rotenone/antimycin A to inhibit the ETC and measure non-mitochondrial oxygen consumption.
Data Analysis:
Calculate the OCR at baseline and after each injection.
Observe a rapid increase in OCR after XCT790 injection.
Confirm that the XCT790-induced OCR is insensitive to oligomycin.
The OCR should collapse after the addition of rotenone/antimycin A.
Parameter
Vehicle Control
XCT790 (390 nM - 10 µM)
Basal OCR
Normalized to 100%
Dose-dependent increase
OCR after Oligomycin
Decreased
Remains elevated
OCR after FCCP
Markedly increased
No significant further increase
OCR after Rotenone/AA
Minimal
Collapses to minimal levels
Table 1: Expected Changes in Oxygen Consumption Rate with XCT790 Treatment.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or MitoTracker CMXRos, which accumulates in mitochondria in a membrane potential-dependent manner.
Materials:
Fluorescent microscope or flow cytometer
TMRE or MitoTracker CMXRos dye
XCT790
FCCP (positive control for depolarization)
Cell culture medium
PBS or HBSS buffer
Cells of interest
Protocol:
Cell Culture:
Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry) and allow them to adhere.
XCT790 Treatment:
Treat the cells with various concentrations of XCT790 (e.g., 10, 25, 40 µM) for a short duration (e.g., 15-30 minutes). Include a vehicle control (DMSO) and a positive control (FCCP, e.g., 20 µM).
Dye Staining:
After treatment, remove the medium and replace it with fresh medium containing the fluorescent dye (e.g., 200 nM TMRE).
Incubate for 15-30 minutes at 37°C, protected from light.
Washing:
Gently wash the cells with pre-warmed PBS or HBSS to remove excess dye.
Imaging or Flow Cytometry:
Microscopy: Immediately image the cells using a fluorescence microscope with the appropriate filter sets (for TMRE, Ex/Em ~549/575 nm).
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
Data Analysis:
Quantify the fluorescence intensity of the dye in the mitochondria.
A dose-dependent decrease in fluorescence intensity indicates mitochondrial depolarization.
Compare the effect of XCT790 to the positive control, FCCP.
Treatment
Expected Change in ΔΨm
Vehicle (DMSO)
High fluorescence (polarized)
XCT790 (dose-dependent)
Decreased fluorescence (depolarized)
FCCP (positive control)
Markedly decreased fluorescence (depolarized)
Table 2: Expected Changes in Mitochondrial Membrane Potential with XCT790 Treatment.
Measurement of Cellular ATP Levels
This protocol utilizes a luciferase-based assay to quantify cellular ATP levels, which are expected to decrease upon mitochondrial uncoupling.
Materials:
Luciferase-based ATP assay kit (e.g., from Promega, Thermo Fisher Scientific)
Luminometer
XCT790
Oligomycin or other metabolic inhibitors (optional controls)
Cell lysis buffer (often included in the kit)
White-walled, opaque 96-well plates
Cells of interest
Protocol:
Cell Seeding:
Seed cells in a white-walled 96-well plate at a density that ensures they are in the exponential growth phase during the experiment.
XCT790 Treatment:
Treat cells with different concentrations of XCT790 for various time points (e.g., 20, 40, 60 minutes) to assess the kinetics of ATP depletion.
Cell Lysis and ATP Measurement:
Follow the manufacturer's instructions for the ATP assay kit. This typically involves:
Adding a reagent that lyses the cells and stabilizes ATP.
Adding a luciferase/luciferin substrate solution.
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
Data Analysis:
Generate a standard curve using known concentrations of ATP.
Calculate the ATP concentration in each sample based on the standard curve.
Normalize the ATP levels to the protein concentration or cell number.
Observe a rapid, time- and dose-dependent decrease in cellular ATP levels with XCT790 treatment.
Time after XCT790 Treatment
Expected Cellular ATP Level
0 min (Baseline)
100%
20 min
Significant decrease
40 min
Further decrease
60 min
Continued depletion
Table 3: Expected Kinetics of ATP Depletion with XCT790 Treatment.
Summary and Conclusion
XCT790 is a potent mitochondrial uncoupler that acts as a proton ionophore. Its effects can be reliably measured through a combination of techniques assessing oxygen consumption, mitochondrial membrane potential, and cellular ATP levels. The protocols provided here offer a comprehensive guide for researchers to characterize the mitochondrial effects of XCT790. It is imperative for scientists using XCT790 as an ERRα inverse agonist to consider its profound and rapid impact on mitochondrial function, which may confound the interpretation of experimental results. By carefully designing experiments and including appropriate controls, researchers can effectively dissect the dual activities of this compound.
Unveiling ERRα Signaling Pathways: Application and Protocols for the Inverse Agonist XCT790
For Researchers, Scientists, and Drug Development Professionals Introduction Estrogen-Related Receptor alpha (ERRα), an orphan nuclear receptor, is a key transcriptional regulator of cellular energy metabolism, including...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-Related Receptor alpha (ERRα), an orphan nuclear receptor, is a key transcriptional regulator of cellular energy metabolism, including mitochondrial biogenesis and function. Its involvement in various pathological conditions, particularly cancer, has made it an attractive target for therapeutic intervention. XCT790 is a potent and selective inverse agonist of ERRα, making it a valuable tool for studying the physiological and pathological roles of this receptor.[1][2] However, it is crucial to acknowledge that XCT790 also exhibits a significant off-target effect as a mitochondrial uncoupler, independent of its action on ERRα.[3] This dual activity necessitates careful experimental design and interpretation of results.
These application notes provide a comprehensive guide for utilizing XCT790 to investigate ERRα signaling pathways. We present detailed protocols for key experiments, summarize quantitative data for easy reference, and provide visual representations of the involved signaling cascades and experimental workflows.
Mechanism of Action
XCT790 functions as an inverse agonist of ERRα, meaning it binds to the receptor and reduces its constitutive activity.[2] This is achieved by disrupting the interaction between ERRα and its coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] This disruption leads to the downregulation of ERRα target genes involved in metabolic processes.
Concurrently, XCT790 acts as a potent mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP production and an increase in oxygen consumption. The resulting cellular energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This ERRα-independent effect of XCT790 must be considered when analyzing experimental outcomes.
Data Presentation
The following tables summarize quantitative data on the effects of XCT790 from various studies.
Table 1: IC50 Values of XCT790 in Different Cell Lines
Cell Line
Cancer Type
Assay
IC50 (µM)
Reference
HepG2
Hepatocellular Carcinoma
Cell Viability
~10
R-HepG2
Multidrug-resistant Hepatocellular Carcinoma
Cell Viability
~15
MES-SA
Uterine Sarcoma
Cell Viability
~20
MES-SA/DX5
Doxorubicin-resistant Uterine Sarcoma
Cell Viability
~25
MCF-7
Breast Cancer
GAL4-ERRα Luciferase Assay
0.37
Table 2: Effect of XCT790 on ERRα Target Gene and Protein Expression
Target
Cell Line
Treatment
Fold Change
Assay
Reference
ERRα protein
HepG2 & R-HepG2
10 µM, 24h
Decrease
Western Blot
mtOXPHOS pathway genes
KG1α (AML)
5 µM, 72h
Downregulation
Transcriptomic Profiling
PGC-1α protein
-
-
No significant change often observed
Western Blot
p-AMPK (Thr172)
MNT1 (Melanoma)
0.39-10 µM, 5 min
Increase
Western Blot
c-Myc protein
Colon cancer cells
Various conc., 48h
Decrease
Western Blot
Cyclin D1 protein
Colon cancer cells
Various conc., 48h
Decrease
Western Blot
Experimental Protocols
Here we provide detailed protocols for key experiments to study ERRα signaling using XCT790.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of XCT790 on cell proliferation and viability.
Materials:
Cells of interest
Complete culture medium
96-well plates
XCT790 (stock solution in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
Phosphate-buffered saline (PBS)
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Prepare serial dilutions of XCT790 in complete culture medium from your stock solution. A typical concentration range to test is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest XCT790 concentration.
Remove the medium from the wells and add 100 µL of the prepared XCT790 dilutions or vehicle control.
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
This protocol measures the changes in mRNA levels of ERRα target genes following XCT790 treatment.
Materials:
Cells of interest
6-well plates
XCT790 (stock solution in DMSO)
TRIzol reagent or other RNA extraction kit
cDNA synthesis kit
SYBR Green qPCR Master Mix
qPCR instrument
Primers for ERRα and target genes (e.g., VEGFA, PDK4, TFAM) and a housekeeping gene (e.g., GAPDH, ACTB).
Primer Sequences (Human):
Gene
Forward Primer (5'-3')
Reverse Primer (5'-3')
ESRRA
CCACTATGGTGTGGCATCCTGT
GGTGATCTCACACTCGTTGGAG
VEGFA
AGGGCAGAATCATCACGAAGT
AGGGTCTCGATTGGATGGCA
PDK4
CCTCATCCGTGTCCAGATTG
GGGTTTCGTCCTCTTCAACA
TFAM
GCAAAGGATGATTCGTTTCGT
CTGCTTTTCATCATGGGGTT
GAPDH
GAAGGTGAAGGTCGGAGTCA
GAAGATGGTGATGGGATTTC
Procedure:
Seed cells in 6-well plates and allow them to attach overnight.
Treat cells with the desired concentration of XCT790 (e.g., 10 µM) or vehicle (DMSO) for a specific time (e.g., 24 hours).
Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's protocol.
Assess RNA quality and quantity using a spectrophotometer.
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
Set up the qPCR reaction in a 96-well plate using SYBR Green qPCR Master Mix, cDNA template, and forward and reverse primers.
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 3: Western Blotting for Protein Expression and Signaling Pathway Activation
This protocol is used to detect changes in the protein levels of ERRα, PGC-1α, and the phosphorylation status of proteins in downstream signaling pathways like AMPK.
Materials:
Cells of interest
6-well or 10 cm plates
XCT790 (stock solution in DMSO)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels
Electrophoresis and blotting apparatus
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (see Table 3)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Imaging system
Table 3: Recommended Primary Antibodies for Western Blotting
Target Protein
Host
Dilution
Supplier (Example)
ERRα
Rabbit
1:1000
Cell Signaling Technology
PGC-1α
Rabbit
1:1000
Abcam
Phospho-AMPKα (Thr172)
Rabbit
1:1000
Cell Signaling Technology
Total AMPKα
Rabbit
1:1000
Cell Signaling Technology
β-Actin
Mouse
1:5000
Santa Cruz Biotechnology
Procedure:
Seed cells and treat with XCT790 or vehicle as described for qPCR.
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
Transfer the supernatant (protein extract) to a new tube.
Determine the protein concentration using a BCA assay.
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
Capture the chemiluminescent signal using an imaging system.
Mandatory Visualization
Diagram 1: ERRα Signaling Pathway and the Dual Action of XCT790
Caption: ERRα signaling and the dual inhibitory mechanism of XCT790.
Diagram 2: Experimental Workflow for Studying XCT790 Effects
Caption: Workflow for assessing the cellular effects of XCT790.
Diagram 3: Logical Relationship of XCT790's Dual Effects
Application Notes and Protocols for Combining XCT790 with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals Introduction XCT790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular energy homeostasis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
XCT790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular energy homeostasis and mitochondrial function.[1][2] Emerging preclinical evidence suggests that combining XCT790 with conventional chemotherapeutic agents can offer synergistic anti-cancer effects, potentially overcoming drug resistance and enhancing therapeutic efficacy. This document provides detailed application notes and experimental protocols based on published preclinical studies for combining XCT790 with gemcitabine (B846), paclitaxel (B517696), and doxorubicin (B1662922). A discussion on the potential combination with cisplatin (B142131) is also included, highlighting the need for further investigation.
Beyond its role as an ERRα inverse agonist, XCT790 has been identified as a potent mitochondrial uncoupler, leading to the rapid depletion of cellular ATP and activation of AMP-activated protein kinase (AMPK).[1][3] This dual mechanism of action may contribute to its synergistic effects with chemotherapy.
I. Combination of XCT790 with Gemcitabine in Pancreatic Cancer
A preclinical study has demonstrated a significant synergistic anti-cancer effect when combining XCT790 with gemcitabine in pancreatic cancer (PC) models. The combination therapy was shown to suppress cell viability, proliferation, migration, and invasion, while inducing cell cycle arrest and apoptosis.[4]
Data Presentation
Table 1: Synergistic Cytotoxicity of Gemcitabine and XCT790 in Pancreatic Cancer Cell Lines
Cell Line
Gemcitabine GI₅₀ (μM)
XCT790 GI₅₀ (μM)
Combination Index (CI)
PANC1
0.85 ± 0.12
6.23 ± 0.57
< 1.0
PaTu8988
1.23 ± 0.18
8.14 ± 0.73
< 1.0
Mia PaCa-2
0.67 ± 0.09
5.58 ± 0.49
< 1.0
GI₅₀ values represent the concentration required for 50% growth inhibition. A CI value < 1.0 indicates synergism.
Experimental Protocols
1. Cell Viability Assay (CCK-8 Assay)
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC1, PaTu8988) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
Drug Treatment: Treat cells with varying concentrations of gemcitabine, XCT790, or a combination of both for 48 hours.
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the cell viability relative to untreated controls. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergism.
2. In Vivo Xenograft Model
Cell Implantation: Subcutaneously inject pancreatic cancer cells (e.g., PANC1) into the flank of nude mice.
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
Treatment Groups: Randomize mice into four groups: Vehicle control, Gemcitabine alone, XCT790 alone, and Gemcitabine + XCT790.
Drug Administration: Administer drugs at predetermined doses and schedules (e.g., intraperitoneal injection).
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
Endpoint Analysis: At the end of the study, excise tumors and perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blot analysis for signaling pathway proteins.
Signaling Pathway
The synergistic effect of gemcitabine and XCT790 in pancreatic cancer is associated with the downregulation of the ERRα and MEK/ERK signaling pathways.
Caption: Synergistic inhibition of ERRα and MEK/ERK pathways by Gemcitabine and XCT790.
II. Combination of XCT790 with Paclitaxel in Breast and Endometrial Cancer
Preclinical studies have shown that XCT790 can synergize with paclitaxel to induce cell death in multi-drug resistant (MDR) cancer cells and inhibit mammosphere formation in breast cancer. A synergistic inhibitory effect has also been observed in endometrial cancer.
Data Presentation
Table 2: Synergistic Inhibition of Mammosphere Formation in M231 Breast Cancer Cells
Treatment
Mammosphere Formation Efficiency (%)
Control
100
XCT790 (2.5 µM)
65 ± 5
Paclitaxel (10 nM)
75 ± 6
XCT790 + Paclitaxel
30 ± 4
Values are presented as mean ± S.D. The combination treatment shows a greater than additive effect.
Experimental Protocols
1. Mammosphere Formation Assay
Cell Seeding: Plate single cells (e.g., MDA-MB-231) in ultra-low attachment plates in serum-free mammosphere culture medium.
Drug Treatment: Treat cells with XCT790, paclitaxel, or the combination at the indicated concentrations.
Mammosphere Culture: Culture for 7-10 days to allow mammosphere formation.
Quantification: Count the number of mammospheres formed (e.g., >50 µm in diameter).
Data Analysis: Calculate the mammosphere formation efficiency relative to the control group.
2. ROS Production Assay
Cell Treatment: Treat cancer cells (e.g., R-HepG2) with XCT790, paclitaxel, or the combination for the desired time.
Staining: Incubate cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.
Data Analysis: Quantify the increase in ROS production in treated cells compared to controls.
Signaling Pathway
The synergy between XCT790 and paclitaxel can be attributed to increased production of reactive oxygen species (ROS), leading to caspase activation and apoptosis.
Caption: XCT790 and Paclitaxel synergistically induce apoptosis via ROS production.
III. Combination of XCT790 with Doxorubicin in Breast Cancer
While direct synergistic studies of XCT790 and doxorubicin are limited, evidence suggests that ERRα inhibition can restore intracellular doxorubicin retention in breast cancer cells under hypoxic conditions, a common feature of solid tumors that contributes to chemoresistance.
Experimental Protocols
1. Intracellular Doxorubicin Accumulation Assay
Cell Culture: Culture breast cancer cells (e.g., MCF-7) under normoxic (20% O₂) and hypoxic (e.g., 1% O₂ or CoCl₂ treatment) conditions.
Drug Treatment: Treat cells with doxorubicin in the presence or absence of XCT790.
Cell Lysis: After incubation, wash and lyse the cells.
Fluorometric Quantification: Measure the fluorescence of doxorubicin in the cell lysates using a fluorometer.
Data Analysis: Normalize fluorescence values to the total protein content and compare doxorubicin accumulation between treatment groups.
Signaling Pathway
Under hypoxic conditions, ERRα can contribute to chemoresistance. Inhibition of ERRα by XCT790 may reverse this resistance by increasing intracellular drug accumulation.
Caption: XCT790 may overcome hypoxia-induced chemoresistance to doxorubicin.
IV. Potential Combination of XCT790 with Cisplatin
Currently, there is a lack of direct preclinical evidence demonstrating a synergistic effect between XCT790 and cisplatin. Studies have shown that Estrogen Receptor α (ERα), a different nuclear receptor, can mediate cisplatin resistance in ovarian and breast cancer. While ERRα and ERα share some structural similarities, they are distinct receptors with different ligands and target genes. Therefore, a direct translation of the findings from ERα to ERRα is not warranted without further investigation.
Future research should focus on evaluating the potential synergy between XCT790 and cisplatin in various cancer models, particularly those with high ERRα expression. The experimental protocols described above, such as cell viability assays and in vivo xenograft models, would be appropriate for such investigations.
Conclusion
The combination of XCT790 with standard chemotherapeutic agents presents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The synergistic effects observed with gemcitabine and paclitaxel are supported by preclinical data and well-defined mechanisms. The potential to overcome doxorubicin resistance under hypoxic conditions warrants further exploration. While the combination with cisplatin remains to be investigated, the crucial role of nuclear receptors in chemoresistance suggests that this is a promising area for future research. The protocols and data presented in these application notes provide a foundation for researchers to further explore and validate the therapeutic potential of XCT790 in combination chemotherapy.
Application Notes and Protocols for Cell Viability Assays with XCT790 Treatment
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for assessing cell viability following treatment with XCT790, a potent inverse agonist of the Estrogen-Re...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability following treatment with XCT790, a potent inverse agonist of the Estrogen-Related Receptor α (ERRα) and a mitochondrial uncoupler. Understanding the dual mechanism of XCT790 is critical for the accurate interpretation of cell viability data.
Introduction
XCT790 is a widely used chemical probe to study the function of ERRα.[1][2][3] However, it is also a potent mitochondrial uncoupler, a function that is independent of its effects on ERRα.[1][2] This uncoupling activity leads to the dissipation of the mitochondrial membrane potential, increased oxygen consumption, and a rapid depletion of cellular ATP. Consequently, these effects can significantly influence the outcome of cell viability assays, particularly those that measure metabolic activity or ATP levels.
This document outlines protocols for three common cell viability assays—MTT, XTT, and CellTiter-Glo®—and provides specific considerations for their use with XCT790.
Mechanism of Action of XCT790
XCT790 has two distinct mechanisms of action that can impact cell viability:
Inverse Agonist of ERRα : XCT790 binds to ERRα and reduces its constitutive activity, thereby inhibiting the expression of ERRα target genes involved in energy homeostasis and mitochondrial biogenesis.
Mitochondrial Uncoupler : Independent of ERRα, XCT790 acts as a proton ionophore, disrupting the electrochemical gradient across the inner mitochondrial membrane. This uncouples substrate oxidation from ATP synthesis, leading to a decrease in cellular ATP levels and activation of AMP-activated protein kinase (AMPK).
The mitochondrial uncoupling effect of XCT790 occurs at nanomolar concentrations and within minutes of exposure, which is often at concentrations lower than those used to inhibit ERRα. This rapid depletion of ATP can lead to a decrease in cell proliferation and, at higher concentrations or longer exposure times, cell death.
Choosing the Right Cell Viability Assay
The choice of cell viability assay is critical when assessing the effects of XCT790.
MTT and XTT Assays : These colorimetric assays measure the activity of mitochondrial dehydrogenases. Since XCT790 directly targets mitochondrial function, these assays can be sensitive indicators of its effects. However, it is important to consider that a decrease in signal may reflect either cytotoxicity or a direct inhibition of mitochondrial enzymes.
CellTiter-Glo® Luminescent Cell Viability Assay : This assay quantifies ATP, which is a direct indicator of metabolically active cells. Given that XCT790 rapidly depletes cellular ATP, this assay is highly sensitive to the mitochondrial uncoupling effects of the compound.
Data Presentation: Summary of Expected Outcomes
The following table summarizes the expected outcomes of different cell viability assays in response to XCT790 treatment, based on its known mechanisms of action.
Assay
Principle
Expected Effect of XCT790
Rationale
MTT
Reduction of yellow tetrazolium salt to purple formazan (B1609692) by mitochondrial dehydrogenases in viable cells.
Decrease in signal (purple color)
XCT790's mitochondrial uncoupling activity can impair mitochondrial function, leading to reduced dehydrogenase activity.
XTT
Reduction of a yellow tetrazolium salt to a water-soluble orange formazan dye by metabolically active cells.
Decrease in signal (orange color)
Similar to the MTT assay, the disruption of mitochondrial metabolism by XCT790 will likely lead to a decrease in the reduction of XTT.
CellTiter-Glo®
Quantitation of ATP present in metabolically active cells using a luciferase-based reaction.
Rapid and significant decrease in signal (luminescence)
XCT790 is a potent mitochondrial uncoupler that rapidly depletes cellular ATP levels.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
Cells of interest
96-well clear flat-bottom plates
Complete cell culture medium
XCT790 (dissolved in an appropriate solvent, e.g., DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
XCT790 Treatment: Prepare serial dilutions of XCT790 in culture medium. Remove the medium from the wells and add 100 µL of the XCT790 dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
Absorbance Measurement: Incubate the plate for at least 4 hours at 37°C in the dark. Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control.
XTT Cell Viability Assay
This protocol is based on standard XTT assay procedures.
Materials:
Cells of interest
96-well clear flat-bottom plates
Complete cell culture medium
XCT790 (dissolved in an appropriate solvent, e.g., DMSO)
XTT labeling reagent
Electron-coupling reagent
Microplate reader capable of measuring absorbance between 450-500 nm
Protocol:
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.
XCT790 Treatment: Treat cells with serial dilutions of XCT790 as described in the MTT protocol.
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
XTT Addition: After the treatment period, add 50 µL of the XTT labeling mixture to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for your specific cell type.
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the untreated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay.
Materials:
Cells of interest
96-well opaque-walled plates (suitable for luminescence measurements)
Complete cell culture medium
XCT790 (dissolved in an appropriate solvent, e.g., DMSO)
CellTiter-Glo® Reagent
Luminometer
Protocol:
Cell Seeding: Seed cells in a 96-well opaque-walled plate in 100 µL of complete culture medium. Incubate for 24 hours.
XCT790 Treatment: Treat cells with serial dilutions of XCT790.
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
Reagent Addition: After the treatment period, add 100 µL of CellTiter-Glo® Reagent directly to each well.
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis: Subtract the background luminescence (medium only) from all readings. Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of XCT790.
Caption: General workflow for cell viability assays.
Caption: Principles of different cell viability assays.
Techniques for Assessing Xct790-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Xct790, an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has emerged as a compound of interest in cancer research due to its a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xct790, an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has emerged as a compound of interest in cancer research due to its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics.[1] Understanding the mechanisms and accurately quantifying the extent of Xct790-induced apoptosis is crucial for its development as a potential therapeutic agent. These application notes provide a detailed overview of the key techniques and experimental protocols to assess the apoptotic effects of Xct790.
Xct790 primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[2] The process is initiated by a decrease in mitochondrial mass and alterations in the mitochondrial membrane potential (ΔΨm).[1][3][4] These mitochondrial perturbations lead to an increase in reactive oxygen species (ROS) production, which in turn mediates the activation of a cascade of caspases, including caspase-8, -9, and the executioner caspases-3/7. Concurrently, Xct790 influences the expression of key apoptosis-regulating proteins, notably decreasing the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax, as well as tumor suppressor proteins such as p53 and p21. In some cellular contexts, Xct790 has also been shown to induce endoplasmic reticulum (ER) stress, further contributing to the apoptotic response.
This document outlines protocols for the most pertinent assays to dissect and quantify these apoptotic events, including Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptosis, caspase activity assays, TUNEL assays for DNA fragmentation, and Western blotting for the analysis of key apoptotic proteins.
Data Presentation: Summary of Xct790-Induced Apoptotic Effects
The following tables summarize quantitative data on the effects of Xct790 on apoptosis and related markers as reported in various studies.
Table 1: Effect of Xct790 on Apoptosis Induction
Cell Line
Xct790 Concentration
Treatment Duration
Assay
Result
Reference
MCF7 Mammospheres
1µM, 2.5µM, 5µM
48 hours
Annexin V/PI Staining
Dose-dependent increase in early and late apoptotic cells.
M231 Mammospheres
1µM, 2.5µM, 5µM
48 hours
Annexin V/PI Staining
Dose-dependent increase in early and late apoptotic cells.
MDA-MB-231
10µM
Time-dependent
Flow Cytometry (Apoptosis)
Marked time-dependent increase in apoptosis.
Pancreatic Cancer Cells
Varies (Combination)
48 hours
Flow Cytometry (Apoptosis)
Synergistic increase in apoptosis when combined with gemcitabine.
Table 2: Modulation of Apoptosis-Related Proteins and Markers by Xct790
Cell Line
Xct790 Concentration
Treatment Duration
Marker
Method
Result
Reference
HepG2 & R-HepG2
Dose-dependent
-
Caspase-3/7, -8, -9
Activity Assay
Activation of caspases.
MDA-MB-231
10µM
Time-dependent
Mitochondrial Membrane Potential (ΔΨm)
JC-1 Staining
Time-dependent decrease in ΔΨm.
MDA-MB-231 Xenografts
-
-
Cleaved Caspase-3
Western Blot/IHC
Increased expression.
Pancreatic Cancer Cells
Varies
48 hours
Bcl-2
Western Blot
Downregulation.
Pancreatic Cancer Cells
Varies
48 hours
Bax
Western Blot
Upregulation.
Pancreatic Cancer Cells
Varies
48 hours
Cleaved PARP
Western Blot
Upregulation.
Pancreatic Cancer Cells
Varies
48 hours
Cleaved Caspase-3
Western Blot
Upregulation.
A549
Dose-dependent
-
p53
Western Blot
Dose-dependent induction.
MDA-MB-231
Concentration-dependent
-
p53, p21
Western Blot
Increased protein levels.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
Annexin V-FITC (or other fluorochrome conjugate)
Propidium Iodide (PI) or 7-AAD
10X Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
Phosphate-Buffered Saline (PBS)
Treated and untreated cell suspensions
Flow cytometer
Protocol:
Induce apoptosis in your target cells by treating with the desired concentrations of Xct790 for the appropriate duration. Include an untreated control.
Harvest the cells, including any floating cells from adherent cultures, and pellet them by centrifugation at 500 x g for 5 minutes.
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Add 5 µL of PI staining solution.
Analyze the samples by flow cytometry as soon as possible (within 1 hour).
Data Analysis:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Caspase Activity Assay
This protocol measures the activity of key executioner caspases like caspase-3 and/or -7, which are activated during apoptosis. The assay utilizes a fluorogenic or colorimetric substrate that is cleaved by the active caspase, releasing a detectable signal.
Materials:
Caspase-Glo® 3/7 Assay System (or equivalent)
Treated and untreated cells in a 96-well plate
Plate reader (luminometer, fluorometer, or spectrophotometer)
Protocol:
Plate cells in a 96-well plate and treat with Xct790 for the desired time.
Remove the plate from the incubator and allow it to equilibrate to room temperature.
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
Mix the contents of the wells by gentle shaking for 30 seconds.
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
Measure the luminescence or fluorescence using a plate reader.
Data Analysis:
Compare the signal from Xct790-treated cells to that of untreated controls. An increase in signal indicates an increase in caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. It labels the terminal ends of DNA fragments with a fluorescently labeled nucleotide.
Materials:
In Situ Cell Death Detection Kit, Fluorescein (or equivalent)
Paraformaldehyde (4% in PBS)
Permeabilisation solution (0.1% Triton™ X-100 in 0.1% sodium citrate)
PBS
Fluorescence microscope or flow cytometer
Protocol:
Grow and treat cells with Xct790 on coverslips or in culture plates.
Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.
Wash the cells with PBS.
Incubate the cells with the permeabilisation solution for 2 minutes on ice.
Wash the cells with PBS.
Prepare the TUNEL reaction mixture according to the manufacturer's instructions by adding the enzyme to the label solution.
Add 50 µL of the TUNEL reaction mixture to each sample.
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
Wash the cells three times with PBS.
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
Analyze the samples under a fluorescence microscope.
Data Analysis:
Apoptotic cells will show green fluorescence in the nucleus, while non-apoptotic cells will only show the blue DAPI stain. The percentage of TUNEL-positive cells can be quantified.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved caspases.
Materials:
RIPA buffer (or other suitable lysis buffer)
Protease and phosphatase inhibitor cocktails
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane three times with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Apply the ECL substrate and visualize the protein bands using an imaging system.
Data Analysis:
Quantify the band intensities and normalize to a loading control like β-actin. Compare the expression levels of the target proteins in Xct790-treated samples to the untreated controls. Look for a decrease in Bcl-2 and an increase in Bax, cleaved caspase-3, and cleaved PARP.
Visualizations
Caption: Signaling pathway of Xct790-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis.
XCT790 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing XCT790, its limited solubility in aqueous solutions presents a significant experimental hurdle. This technical support center provides troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing XCT790, its limited solubility in aqueous solutions presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring reliable and reproducible experimental outcomes.
Q1: My XCT790 precipitated out of solution when I added it to my aqueous cell culture medium. Why is this happening?
A1: XCT790 is practically insoluble in water and ethanol (B145695).[1] It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. When this DMSO stock is diluted into an aqueous buffer or cell culture medium, the XCT790 can precipitate if its solubility limit in the final aqueous environment is exceeded. The final concentration of DMSO is a critical factor; while it aids initial dissolution, a sharp decrease in its percentage upon dilution into an aqueous solution reduces the solubility of hydrophobic compounds like XCT790.
Q2: How can I prevent XCT790 from precipitating during my experiments?
A2: To prevent precipitation, consider the following strategies:
Optimize Final DMSO Concentration: Aim for a final DMSO concentration that is as low as possible to minimize solvent effects on your experimental system, yet high enough to maintain XCT790 solubility. While a final DMSO concentration below 1% is a common goal, for poorly soluble compounds, this may not be achievable. It is crucial to determine the highest tolerable DMSO concentration for your specific cells or assay.
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous medium. This gradual reduction in DMSO concentration can sometimes help keep the compound in solution.
Pre-warm the Medium: Gently warming your cell culture medium or buffer to 37°C before adding the XCT790 stock solution can aid in solubility.[1][2]
Sonication: After dilution, briefly sonicating the solution in an ultrasonic bath can help to redissolve any initial precipitate that may have formed.[1][2]
Use of Pluronic F-68: For particularly challenging situations, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous medium can help to increase the solubility of hydrophobic compounds. However, the compatibility of such additives with your specific experimental setup must be validated.
Q3: What is the maximum recommended concentration of XCT790 in aqueous solutions for cell-based assays?
A3: The maximum achievable concentration of XCT790 in aqueous solutions without precipitation is highly dependent on the final DMSO concentration and the specific composition of the medium. XCT790 is commonly used in cell culture at concentrations ranging from 1 to 20 μM. It is advisable to perform a preliminary solubility test by preparing a series of dilutions in your specific experimental medium and visually inspecting for precipitation after a relevant incubation period.
Q4: Can I prepare a stock solution of XCT790 in something other than DMSO?
A4: While DMSO is the most common solvent, other organic solvents could potentially be used. However, XCT790's solubility in other common lab solvents like ethanol is also poor. Any alternative solvent must be thoroughly tested for its ability to dissolve XCT790 at a high concentration and its compatibility with the downstream experimental system, including potential toxicity to cells. For most applications, DMSO remains the recommended solvent.
Q5: I've observed unexpected cellular effects even at low concentrations of XCT790 where solubility is not an issue. What could be the cause?
A5: XCT790 has a well-documented off-target effect as a potent mitochondrial uncoupler, independent of its activity as an estrogen-related receptor alpha (ERRα) inverse agonist. This activity can lead to rapid depletion of cellular ATP, activation of AMP kinase (AMPK), and can occur at nanomolar concentrations, which are often lower than those used to inhibit ERRα. Therefore, it is crucial to consider that some observed biological effects may be due to mitochondrial uncoupling rather than ERRα inhibition.
Quantitative Solubility Data
The solubility of XCT790 is highly dependent on the solvent used. Below is a summary of reported solubility data.
Solvent
Reported Solubility
Source
Water
Insoluble
Ethanol
Insoluble
DMSO
≥14.9 mg/mL
DMSO
16.67 mg/mL (27.95 mM)
DMSO
Soluble to 10 mM
DMSO
8 mg/mL (13.41 mM)
Note: The variability in reported DMSO solubility may be due to differences in the purity of the compound, the specific batch, and the methods used for determination.
Experimental Protocols
Protocol for Preparation of XCT790 Stock Solution and Working Dilutions
Materials:
XCT790 powder
Anhydrous, sterile DMSO
Sterile microcentrifuge tubes
Vortex mixer
Ultrasonic water bath
Sterile, pre-warmed (37°C) aqueous experimental medium (e.g., cell culture medium)
Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO):
Calculate the required mass of XCT790 powder to prepare the desired volume and concentration of the stock solution (Molecular Weight: 596.42 g/mol ).
Aseptically weigh the XCT790 powder and transfer it to a sterile microcentrifuge tube.
Add the calculated volume of anhydrous, sterile DMSO to the tube.
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.
Visually inspect the solution to ensure there are no visible particles.
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored for several months at -20°C.
Preparation of Working Dilutions in Aqueous Medium:
Thaw an aliquot of the XCT790 DMSO stock solution at room temperature.
Pre-warm your aqueous experimental medium to 37°C.
Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. It is critical to add the DMSO stock to the aqueous medium and not the other way around.
Gently mix the solution by pipetting or inverting the tube after each dilution step.
Visually inspect the final working solutions for any signs of precipitation before adding them to your experimental setup.
Technical Support Center: Interpreting Unexpected Results with Xct790
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments invo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the ERRα inverse agonist, Xct790.
Frequently Asked Questions (FAQs)
Q1: We observed rapid, potent cellular effects at nanomolar concentrations of Xct790, far below the expected micromolar range for ERRα inhibition. Is this normal?
A1: Yes, this is a documented phenomenon. Xct790 exhibits a potent, off-target effect as a mitochondrial uncoupler at concentrations significantly lower than those required for ERRα inhibition.[1][2][3][4][5] This activity can occur at doses more than 25-fold lower than those typically used to study ERRα.
Q2: Our cells show a rapid decrease in ATP levels and activation of AMPK shortly after Xct790 treatment. Is this related to ERRα inhibition?
A2: It is highly unlikely to be related to ERRα inhibition. The rapid ATP depletion and subsequent AMPK activation are characteristic of Xct790's mitochondrial uncoupling activity. This effect is independent of ERRα expression and occurs within minutes of exposure.
Q3: We are seeing significant effects on cell viability and proliferation in our cancer cell lines, but the potency of Xct790 seems to vary between different cell types. Why is this?
A3: The sensitivity to Xct790 can indeed vary between cell lines. For instance, melanoma cells have been shown to be sensitive to doses of Xct790 that are 10-fold lower than those required to affect colorectal cancer cell lines. This differential sensitivity may be related to the cells' metabolic phenotypes and reliance on mitochondrial respiration.
Q4: Does Xct790 induce apoptosis?
A4: Yes, Xct790 has been shown to induce mitochondrial-related apoptosis. This can be observed through an increase in the ratio of green to red fluorescence using the JC-1 dye, which indicates a decrease in the mitochondrial membrane potential.
Troubleshooting Guides
Issue 1: Observed cellular effects are inconsistent with known ERRα target gene expression changes.
Possible Cause: The observed phenotype is likely due to the off-target mitochondrial uncoupling effect of Xct790, which is independent of its action on ERRα.
Troubleshooting Steps:
Measure Mitochondrial Respiration: Perform Seahorse XF analysis or use a Clark-type electrode to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A rapid increase in OCR upon Xct790 addition, which is insensitive to oligomycin, is indicative of mitochondrial uncoupling.
Assess Cellular ATP Levels: Use a luciferase-based ATP assay to measure cellular ATP concentrations. A rapid, dose-dependent decrease in ATP is a hallmark of mitochondrial uncoupling.
Monitor AMPK Activation: Perform western blotting to detect the phosphorylation of AMPK (at Thr172) and its downstream substrate ACC (at Ser79). Rapid activation of this pathway is a consequence of cellular energy stress caused by ATP depletion.
ERRα Knockdown Control: Use siRNA to knock down ERRα expression. If the observed effect persists in ERRα-depleted cells, it confirms the phenotype is ERRα-independent.
Issue 2: Inconsistent results in cell proliferation or viability assays.
Possible Cause: Inconsistent results can arise from variations in cell density, metabolic state, or the specific concentration of Xct790 used, which may straddle the thresholds for its dual activities.
Troubleshooting Steps:
Precise Seeding Density: Ensure consistent cell seeding density across all experiments, as this can influence the metabolic state of the cells.
Full Dose-Response Curve: Generate a complete dose-response curve for Xct790 in your specific cell line to identify the concentration ranges for both mitochondrial and ERRα-related effects.
Time-Course Experiment: Conduct a time-course experiment to distinguish between rapid, acute effects (mitochondrial uncoupling) and longer-term effects that may be related to ERRα inhibition.
Data Presentation
Table 1: Reported IC50 Values for Xct790 in Cancer Cell Lines (48h treatment)
Cell Line
Cancer Type
IC50 (μM)
Reference
MDA-MB-231
Triple-Negative Breast Cancer
13.7
BT-549
Triple-Negative Breast Cancer
13.3
Experimental Protocols
Protocol 1: Measurement of Cellular ATP Levels
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
Xct790 Treatment: Treat cells with a range of Xct790 concentrations for the desired time period (e.g., 20 minutes for acute effects).
Cell Lysis: Lyse the cells using a buffer compatible with the ATP detection kit.
ATP Detection: Use a commercial luciferase-based ATP detection kit according to the manufacturer's instructions.
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: Normalize the luminescence signal to the protein concentration of each well to determine the relative ATP levels.
Protocol 2: Western Blotting for AMPK Activation
Cell Treatment and Lysis: Treat cells with Xct790 for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. Use a loading control antibody (e.g., β-actin or GAPDH).
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Image Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
Caption: Dual mechanisms of action for Xct790.
Caption: Troubleshooting workflow for unexpected Xct790 results.
Technical Support Center: Navigating the Mitochondrial Effects of XCT790
Welcome to the technical support center for researchers utilizing XCT790. This resource provides essential guidance on understanding and controlling for the compound's significant mitochondrial effects, which are indepen...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers utilizing XCT790. This resource provides essential guidance on understanding and controlling for the compound's significant mitochondrial effects, which are independent of its role as an Estrogen-Related Receptor α (ERRα) inverse agonist. Careful experimental design is critical to correctly interpret data generated using this tool compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of XCT790?
A1: The primary and most significant off-target effect of XCT790 is potent mitochondrial uncoupling.[1][2][3][4] It acts as a proton ionophore, disrupting the mitochondrial membrane potential.[1] This leads to an increase in oxygen consumption that is not coupled to ATP synthesis, resulting in a rapid depletion of cellular ATP.
Q2: Are the mitochondrial effects of XCT790 dependent on its intended target, ERRα?
A2: No, the mitochondrial uncoupling effects of XCT790 are completely independent of ERRα. Studies have shown that depletion of ERRα does not prevent or mimic the mitochondrial effects of XCT790. Therefore, these effects should be considered a direct, off-target pharmacological action of the compound.
Q3: At what concentrations do the mitochondrial effects of XCT790 occur?
A3: The mitochondrial effects of XCT790 are observed at nanomolar concentrations, with AMPK activation occurring at concentrations as low as 390 nM. These concentrations are often more than 25-fold lower than the micromolar concentrations (typically 1-20 µM) used to inhibit ERRα.
Q4: What are the immediate downstream consequences of XCT790-induced mitochondrial uncoupling?
A4: The immediate consequences include a rapid decrease in cellular ATP levels and a corresponding activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This can be observed within minutes of XCT790 exposure.
Q5: Can XCT790 affect mitochondrial reactive oxygen species (ROS) production?
A5: Yes, XCT790 has been reported to enhance the production of mitochondrial reactive oxygen species (ROS). This increase in ROS can, in turn, modulate various signaling pathways, including those involving p53 and Rb, potentially leading to cell cycle arrest.
Q6: I have observed conflicting reports on XCT790's effect on mitochondrial membrane potential. Can you clarify?
A6: The majority of studies report that XCT790, as a mitochondrial uncoupler, decreases the mitochondrial membrane potential. However, at least one study has reported an increase in mitochondrial membrane potential in A549 lung cancer cells. This discrepancy may be cell-type specific or dependent on other experimental conditions. It is crucial for researchers to directly measure mitochondrial membrane potential in their specific experimental system.
XCT790-induced mitochondrial uncoupling and subsequent ATP depletion are likely activating compensatory metabolic pathways via AMPK.
- Perform a dose-response experiment to determine the lowest effective concentration for ERRα inhibition with minimal mitochondrial effects.- Use a positive control for mitochondrial uncoupling (e.g., FCCP) to compare phenotypes.- Measure cellular ATP levels and AMPK activation at your working concentration of XCT790.
Cell viability is significantly reduced at concentrations intended to inhibit ERRα.
The observed cytotoxicity may be due to severe ATP depletion and mitochondrial stress rather than or in addition to ERRα inhibition.
- Titrate XCT790 to a lower concentration.- Include a control group with ERRα knockdown (e.g., via siRNA) to distinguish between ERRα-dependent and off-target toxicity.- Assess markers of apoptosis and cell stress.
Changes in gene expression that are inconsistent with known ERRα target genes.
Activation of stress-responsive signaling pathways (e.g., AMPK, p53) due to mitochondrial effects can lead to widespread transcriptional changes independent of ERRα.
- Validate that your observed gene expression changes are recapitulated with ERRα knockdown.- Perform experiments at earlier time points to capture primary ERRα-mediated effects before significant mitochondrial stress occurs.
Difficulty replicating published data on ERRα-mediated effects of XCT790.
Different cell lines may have varying sensitivities to the mitochondrial uncoupling effects of XCT790. The concentrations used in the original publication may be causing significant off-target effects in your system.
- Carefully characterize the dose-response of XCT790 on both mitochondrial function and ERRα activity in your specific cell line.- Consider using alternative methods to inhibit ERRα, such as genetic knockdown, to confirm XCT790-induced phenotypes.
Quantitative Data Summary
Table 1: Concentration-dependent effects of XCT790
Effect
Effective Concentration Range
Primary Target
Reference
ERRα Inverse Agonism
IC₅₀: ~0.37 µM
ERRα
Mitochondrial Uncoupling (AMPK activation)
As low as 390 nM
Mitochondria (Protonophore)
Inhibition of Cell Proliferation
IC₅₀: ~13.3 - 13.7 µM (48h)
ERRα and/or Mitochondria
Experimental Protocols
Protocol 1: Assessing Mitochondrial Uncoupling via Oxygen Consumption Rate (OCR)
Objective: To determine the concentration at which XCT790 uncouples mitochondrial respiration in your cell line.
Methodology:
Cell Plating: Plate cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
Incubation: Allow cells to adhere and grow for 24 hours.
Assay Preparation: One hour before the assay, replace the growth medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.
Compound Loading: Load the Seahorse XF cartridge with different concentrations of XCT790, oligomycin (B223565) (ATP synthase inhibitor), FCCP (a classical uncoupler, as a positive control), and rotenone/antimycin A (Complex I/III inhibitors).
Seahorse Assay:
Establish a baseline OCR measurement.
Inject the various concentrations of XCT790 and measure the change in OCR. A sharp increase in OCR is indicative of uncoupling.
Subsequently, inject oligomycin. In uncoupled cells, oligomycin will have a minimal effect on the XCT790-stimulated OCR.
Inject FCCP to determine the maximal respiration rate. If XCT790 has already maximally uncoupled the mitochondria, FCCP will not further increase OCR.
Finally, inject rotenone/antimycin A to shut down mitochondrial respiration and obtain a non-mitochondrial oxygen consumption value.
Data Analysis: Normalize OCR data to cell number. Compare the OCR profile of XCT790-treated cells to that of vehicle and FCCP-treated controls.
Protocol 2: Distinguishing ERRα-dependent vs. Mitochondrial Effects using siRNA
Objective: To validate whether an observed effect of XCT790 is due to ERRα inhibition or its off-target mitochondrial action.
Methodology:
siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting ERRα.
Incubation: Allow 48-72 hours for efficient knockdown of ERRα.
Verification of Knockdown: Harvest a subset of cells to confirm ERRα protein or mRNA depletion via Western blot or qRT-PCR, respectively.
XCT790 Treatment: Treat the remaining control and ERRα-knockdown cells with either vehicle (DMSO) or your working concentration of XCT790 for the desired duration.
Phenotypic Analysis: Perform your downstream assay of interest (e.g., cell viability, gene expression, protein phosphorylation).
Interpretation:
If the effect of XCT790 is mimicked by ERRα knockdown and is not further enhanced in knockdown cells, the effect is likely ERRα-dependent.
If the effect of XCT790 is still present in ERRα-knockdown cells, it is likely an off-target, mitochondrial-mediated effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual effects of XCT790 on ERRα and mitochondria.
XCT790 Solution Stability & Handling: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of XCT790 in solution. The following troubleshooting g...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of XCT790 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is XCT790 and what are its primary mechanisms of action?
A1: XCT790 is a synthetic molecule primarily known as a potent and selective inverse agonist for the Estrogen-Related Receptor alpha (ERRα), with an IC50 value of approximately 0.37 to 0.4 μM[1][2]. It functions by binding to the ligand-binding domain of ERRα, leading to the disruption of ERRα–coactivator complexes and subsequent proteasomal degradation of the ERRα protein[3][4][5]. However, it is crucial to note that XCT790 also functions as a potent mitochondrial uncoupler, independent of its activity on ERRα. This secondary effect occurs at nanomolar concentrations and can lead to a rapid depletion of cellular ATP, which in turn activates AMP kinase (AMPK).
Q2: What is the recommended solvent for dissolving XCT790?
A2: The recommended solvent for dissolving XCT790 is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 10 mM in DMSO, sometimes requiring gentle warming. Fresh, high-quality (hygroscopic) DMSO is recommended as moisture can impact solubility. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q3: How should I store XCT790 solutions?
A3: Proper storage is critical to maintain the integrity of XCT790. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for up to three years. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: Is XCT790 stable in aqueous solutions or cell culture media?
A4: While specific data on the degradation kinetics of XCT790 in aqueous solutions is limited, it is generally advisable to prepare fresh dilutions in your aqueous buffer or cell culture medium from a frozen DMSO stock solution immediately before each experiment. The stability in aqueous solutions is expected to be lower than in DMSO.
Q5: What are the known off-target effects of XCT790?
A5: The most significant off-target effect of XCT790 is its action as a mitochondrial uncoupler, which is independent of ERRα. This can lead to a variety of cellular effects, including a decrease in mitochondrial membrane potential, an increase in oxygen consumption, and activation of AMPK due to ATP depletion. These effects can occur at concentrations lower than those typically used to inhibit ERRα, potentially confounding experimental results. XCT790 shows no significant antagonist activity at ERRγ or ERα at concentrations below 10 μM.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Inconsistent experimental results
Degradation of XCT790 in stock solution.
Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
Precipitation of XCT790 in aqueous media.
Visually inspect the media for any precipitate after adding the XCT790 stock. If precipitation occurs, consider reducing the final concentration or using a vehicle with better solubilizing properties (if compatible with the experimental system).
Off-target effects at the concentration used.
Be mindful of the dual mechanism of XCT790. Consider using lower concentrations to minimize the mitochondrial uncoupling effect if the focus is on ERRα inhibition. Include appropriate controls, such as a known mitochondrial uncoupler like FCCP, to distinguish between ERRα-dependent and independent effects.
Reduced or no activity of XCT790
Improper storage of the compound.
Verify the storage conditions of both the solid compound and the stock solutions. If stored improperly, obtain a new batch of the compound.
Incorrect concentration calculation.
Double-check all calculations for preparing stock and working solutions.
Cell toxicity observed at expected working concentrations
High DMSO concentration in the final culture medium.
Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%).
Mitochondrial uncoupling effect leading to cell death.
The observed toxicity might be a direct consequence of the compound's mechanism of action. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Allow the XCT790 vial to equilibrate to room temperature before opening to prevent moisture condensation.
Weigh the desired amount of XCT790 powder in a sterile microcentrifuge tube.
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Vortex thoroughly to dissolve the compound. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be applied if necessary to aid dissolution.
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Guideline for Assessing XCT790 Stability in Experimental Buffer
This protocol provides a general framework. Specific parameters like the analytical method may need to be optimized for your laboratory.
Materials: XCT790 DMSO stock solution, experimental aqueous buffer (e.g., PBS, cell culture medium), HPLC system with a suitable column (e.g., C18), appropriate mobile phase.
Procedure:
Prepare a fresh dilution of XCT790 from the DMSO stock into your experimental buffer to the final working concentration.
Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial peak area of XCT790.
Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC.
Monitor the peak area of XCT790 over time. A decrease in the peak area indicates degradation. New peaks appearing in the chromatogram may represent degradation products.
Plot the percentage of remaining XCT790 against time to estimate its stability under your experimental conditions.
Visualizations
Caption: Dual mechanism of action of XCT790.
Caption: Simplified ERRα signaling pathway and the inhibitory action of XCT790.
Caption: Recommended experimental workflow for using XCT790.
Xct790 Technical Support Center: Troubleshooting Inconsistent Experimental Data
Welcome to the technical support center for Xct790. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsisten...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Xct790. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental data obtained using Xct790.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Xct790?
Xct790 is primarily known as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).[1][2] It functions by binding to the ligand-binding domain of ERRα, which disrupts the interaction between ERRα and its coactivators, such as PGC-1α.[3][4][5] This leads to the downregulation of ERRα's constitutive transcriptional activity.
Q2: Why am I observing significant cell death or toxicity at concentrations intended to only inhibit ERRα?
A major source of inconsistent data with Xct790 is its potent off-target effect as a mitochondrial uncoupler. This activity occurs at nanomolar concentrations, which is more than 25-fold lower than the concentrations typically used to inhibit ERRα. This mitochondrial uncoupling is independent of ERRα expression and leads to a rapid depletion of cellular ATP, activation of AMP kinase (AMPK), and can induce apoptosis.
Q3: What are the key differences in concentration for Xct790's on-target versus off-target effects?
The on-target and off-target effects of Xct790 occur at significantly different concentrations. It is crucial to be aware of this to correctly interpret experimental results.
Effect
Target/Pathway
Effective Concentration
Reference
On-Target
ERRα Inverse Agonism
IC50: ~0.37 µM (370 nM) - 400 nM
Off-Target
Mitochondrial Uncoupling & AMPK Activation
Effective at >25-fold lower concentrations than for ERRα inhibition
Off-Target
Inhibition of Oxygen Consumption
Nanomolar range
Q4: How can I store and handle Xct790 to ensure its stability?
Proper storage and handling are critical for consistent experimental results.
Storage Condition
Duration
-20°C (Powder)
Up to 3 years
-80°C (in solvent)
Up to 1 year
-20°C (in solvent)
Up to 1 month
For in vitro experiments, it is recommended to prepare fresh working solutions from a DMSO stock. For in vivo experiments, the working solution should be prepared fresh on the day of use. Solubility in DMSO can be limited, and gentle warming at 37°C or sonication may be required to fully dissolve the compound.
Troubleshooting Guide
Issue 1: High levels of unexpected cytotoxicity or apoptosis.
Possible Cause: You are likely observing the off-target effects of Xct790 as a mitochondrial uncoupler. This effect is potent and occurs at concentrations much lower than those required for complete ERRα inhibition.
Troubleshooting Steps:
Lower the Concentration: Titrate Xct790 down to the low nanomolar range to minimize mitochondrial uncoupling while still potentially observing effects on ERRα.
Measure Mitochondrial Health: Assess mitochondrial membrane potential and cellular ATP levels to determine if mitochondrial uncoupling is occurring at your experimental concentrations.
Use an ERRα Knockdown/Knockout Control: To confirm that your observed phenotype is due to ERRα inhibition and not the off-target effect, use a genetic model (e.g., siRNA, shRNA, or CRISPR) to reduce ERRα expression and see if it phenocopies the effect of Xct790.
Monitor AMPK Activation: Check for the phosphorylation of AMPK, a key indicator of cellular energy stress caused by mitochondrial uncoupling.
Issue 2: Inconsistent or non-reproducible effects on gene expression or cell phenotype.
Possible Cause 1: The observed effects are a combination of on-target ERRα inhibition and off-target mitochondrial uncoupling, leading to complex and variable cellular responses.
Troubleshooting Steps:
Perform a dose-response curve for your specific cell line and endpoint.
Concurrently measure markers for both on-target (e.g., expression of known ERRα target genes) and off-target (e.g., ATP levels, AMPK phosphorylation) effects at each concentration. This will help you identify a potential therapeutic window where on-target effects are maximized and off-target effects are minimized.
Possible Cause 2: Degradation of the Xct790 compound due to improper storage or handling.
Troubleshooting Steps:
Ensure that the compound is stored correctly (see storage table above).
Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Issue 3: Discrepancies between in vitro and in vivo results.
Possible Cause: The potent mitochondrial uncoupling effect of Xct790 can lead to systemic toxicity in animal models, which may not be apparent in cell culture.
Troubleshooting Steps:
Careful Dose Selection for In Vivo Studies: Start with lower doses in animal studies and carefully monitor for signs of toxicity.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to understand the exposure levels in your animal model and correlate them with the in vitro effective concentrations for both on- and off-target effects.
Include Toxicity Endpoints: In your in vivo experiments, include measurements of body weight and other general health indicators.
Experimental Protocols
1. Assessment of Mitochondrial Membrane Potential
Objective: To determine if Xct790 is causing mitochondrial depolarization, a hallmark of mitochondrial uncoupling.
Methodology:
Plate cells at an appropriate density in a multi-well plate suitable for fluorescence microscopy or flow cytometry.
Treat cells with varying concentrations of Xct790 and a vehicle control for the desired time. Include a known mitochondrial uncoupler like FCCP as a positive control.
Following treatment, incubate the cells with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or TMRM).
Wash the cells to remove excess dye.
Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity in Xct790-treated cells compared to the vehicle control indicates mitochondrial depolarization.
2. Measurement of Cellular ATP Levels
Objective: To quantify the impact of Xct790 on cellular energy production.
Methodology:
Seed cells in a white-walled, clear-bottom multi-well plate.
Treat cells with a dose-response of Xct790, a vehicle control, and positive controls that inhibit ATP production (e.g., oligomycin).
At the end of the treatment period, lyse the cells and use a commercial ATP-based luciferase assay kit according to the manufacturer's instructions.
Measure the luminescence using a plate reader. A decrease in luminescence in Xct790-treated cells indicates a reduction in cellular ATP levels.
3. Western Blot for AMPK Activation
Objective: To detect the activation of the energy stress sensor AMPK.
Methodology:
Culture and treat cells with Xct790 at various concentrations and time points.
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates.
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane and then probe with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. An increased ratio of p-AMPK to total AMPK indicates AMPK activation.
Visualizations
Caption: On-target vs. off-target pathways of Xct790.
Caption: Troubleshooting workflow for Xct790 experiments.
Welcome to the technical support center for Xct790. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Xct790 in their experiments.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Xct790. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Xct790 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is Xct790 and what is its primary mechanism of action?
Xct790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), with a reported IC50 of approximately 0.37 μM in cell-based assays.[1][2][3] As an inverse agonist, it reduces the constitutive activity of ERRα. It has been shown to be selective for ERRα over ERRγ, ERα, and ERβ at concentrations below 10 μM.[2][4]
Q2: Are there any known off-target effects of Xct790?
Yes, a critical off-target effect of Xct790 is its function as a potent mitochondrial uncoupler. This leads to the rapid depletion of cellular ATP, activating AMP-activated protein kinase (AMPK). Importantly, this effect can occur at concentrations lower than those typically used to inhibit ERRα and is independent of ERRα expression. Researchers should be mindful of this dual activity when interpreting experimental results.
Q3: How should I store and handle Xct790 to ensure its stability?
Proper storage and handling are crucial to minimize variability. Commercial suppliers recommend the following:
Storage Condition
Duration
-20°C (Powder)
Up to 3 years
-80°C (in solvent)
Up to 1 year
-20°C (in solvent)
Up to 1 month
Data sourced from Selleck Chemicals and MedchemExpress.
To maintain stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What is the best solvent for dissolving Xct790?
Xct790 is soluble in DMSO. Some suppliers note that the solubility in DMSO can be limited and recommend gentle warming at 37°C or sonication to aid dissolution. For in vivo experiments, a common vehicle formulation involves a combination of DMSO, PEG300, Tween80, and water.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Inconsistent results between different batches of Xct790 can be a significant challenge. This guide provides a systematic approach to troubleshooting and mitigating such issues.
Problem 1: A new batch of Xct790 shows reduced or no activity in my assay.
Possible Causes:
Degradation: The compound may have degraded due to improper storage or handling.
Purity Issues: The new batch may have a lower purity than previous batches.
Inaccurate Concentration: Errors in weighing or dissolving the compound can lead to incorrect stock concentrations.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the new batch was stored according to the manufacturer's recommendations (-20°C or -80°C).
Prepare Fresh Stock Solutions: Dissolve the new batch of Xct790 in fresh, high-quality DMSO. Use gentle warming or sonication if necessary to ensure complete dissolution.
Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the IC50 of the new batch and compare it to the expected value (around 0.37 μM for ERRα inhibition) and to previous active batches.
Qualify the New Batch: Use a standardized internal assay to qualify every new batch of Xct790 before use in critical experiments. A detailed protocol for qualifying new batches is provided below.
Problem 2: I'm observing unexpected or inconsistent cellular effects.
Possible Causes:
Off-Target Effects: The observed phenotype might be due to Xct790's mitochondrial uncoupling activity rather than ERRα inhibition. This is especially likely if you are using low nanomolar concentrations.
Cell Line Variability: Different cell lines may have varying levels of ERRα expression and sensitivity to mitochondrial uncoupling.
Troubleshooting Steps:
Distinguish On-Target vs. Off-Target Effects: Design experiments to differentiate between ERRα-dependent and independent effects.
ERRα Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate ERRα expression. If the effect of Xct790 persists in these cells, it is likely an off-target effect.
AMPK Activation Assay: Measure the phosphorylation of AMPK and its downstream targets. Activation of AMPK at low Xct790 concentrations is indicative of mitochondrial uncoupling.
Characterize Your Cell Line: Determine the expression level of ERRα in your cell line of interest.
Review the Literature: Check for published studies using Xct790 in your specific cell line or a similar model system to compare your observations with expected outcomes.
Experimental Protocols
Protocol 1: Qualification of a New Batch of Xct790
This protocol describes a method to functionally validate the activity of a new batch of Xct790 by measuring its effect on a known ERRα target gene.
Objective: To determine the functional IC50 of a new Xct790 batch.
Materials:
Cell line with known ERRα expression (e.g., MCF-7, HepG2)
New batch of Xct790 powder
DMSO (cell culture grade)
Cell culture medium and supplements
Reagents for RNA extraction and qRT-PCR
Primers for a known ERRα target gene (e.g., PDK4, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB)
Methodology:
Preparation of Xct790 Stock Solution:
a. Carefully weigh the Xct790 powder and dissolve in DMSO to make a 10 mM stock solution.
b. Gently warm or sonicate if needed to ensure complete dissolution.
c. Aliquot the stock solution and store at -80°C.
Cell Seeding:
a. Seed your chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
b. Allow cells to attach overnight.
Xct790 Treatment:
a. Prepare serial dilutions of the Xct790 stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 μM). Include a DMSO vehicle control.
b. Replace the medium in the cell plates with the medium containing the different concentrations of Xct790.
c. Incubate the cells for a predetermined time (e.g., 24 hours).
RNA Extraction and qRT-PCR:
a. After the incubation period, lyse the cells and extract total RNA using your preferred method.
b. Synthesize cDNA from the extracted RNA.
c. Perform qRT-PCR using primers for the ERRα target gene and the housekeeping gene.
Data Analysis:
a. Calculate the relative expression of the target gene for each Xct790 concentration compared to the DMSO control.
b. Plot the relative gene expression against the log of the Xct790 concentration.
c. Use a non-linear regression model to calculate the IC50 value.
Expected Outcome: A dose-dependent decrease in the expression of the ERRα target gene should be observed. The calculated IC50 should be comparable to previously validated batches and literature values.
Visualizations
Xct790's Dual Signaling Pathways
Caption: Dual mechanisms of action of Xct790.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting Xct790 variability.
A Comparative Analysis of Xct790 and Other ERRα Inhibitors for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Xct790, a widely studied Estrogen-Related Receptor Alpha (ERRα) inverse agonist, with other...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Xct790, a widely studied Estrogen-Related Receptor Alpha (ERRα) inverse agonist, with other notable ERRα inhibitors. This document synthesizes experimental data to highlight the compounds' relative potencies and mechanisms of action, offering a comprehensive resource for selecting the appropriate tool compound for in vitro and in vivo studies.
Estrogen-Related Receptor Alpha (ERRα) has emerged as a significant therapeutic target in various diseases, including metabolic disorders and cancer. As a constitutively active orphan nuclear receptor, ERRα regulates the transcription of genes involved in cellular energy metabolism, mitochondrial biogenesis, and cell proliferation.[1][2] The development of small molecule inhibitors targeting ERRα has provided valuable tools to probe its physiological functions and assess its therapeutic potential. Xct790 was one of the first identified potent and selective inverse agonists for ERRα.[3] However, subsequent research has revealed a more complex pharmacological profile, necessitating a careful comparison with other available inhibitors.
Efficacy of ERRα Inhibitors: A Quantitative Comparison
The inhibitory potency of small molecules is a critical parameter for their use as research tools and potential therapeutics. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are standard measures of a compound's efficacy. The following table summarizes the available quantitative data for Xct790 and other selected ERRα inhibitors.
It is noteworthy that while Xct790 demonstrates high potency in cell-free assays like TR-FRET, its efficacy in cell-based assays can be influenced by other factors. For instance, SR16388, despite having a higher EC50 in the TR-FRET assay, has been shown to be more effective in cell-based reporter gene assays. This highlights the importance of evaluating inhibitors in multiple experimental systems to understand their true biological activity.
A crucial consideration when using Xct790 is its significant off-target effect as a potent mitochondrial uncoupler. This activity occurs at nanomolar concentrations, often lower than those required for effective ERRα inhibition in cellular contexts. This mitochondrial uncoupling can independently trigger cellular responses, such as AMPK activation, which may confound the interpretation of results aimed at studying ERRα-specific functions.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. Below are outlines of key experimental protocols used to characterize ERRα inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This cell-free assay directly measures the binding of an inhibitor to the ERRα ligand-binding domain (LBD) and its ability to displace a coactivator peptide.
Protocol Outline:
Reagents: GST-tagged ERRα LBD, terbium-labeled anti-GST antibody (donor fluorophore), fluorescein-labeled coactivator peptide (e.g., from PGC-1α; acceptor fluorophore), and test compounds.
Procedure:
Incubate the ERRα LBD with the terbium-labeled anti-GST antibody.
Add the test compound at various concentrations.
Add the fluorescein-labeled coactivator peptide.
Incubate to allow for binding equilibrium.
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 495 nm for terbium and 520 nm for fluorescein).
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the coactivator peptide by the inhibitor. EC50 values are determined by fitting the data to a dose-response curve.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of ERRα in response to an inhibitor.
Protocol Outline:
Cell Culture and Transfection:
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
Co-transfect the cells with three plasmids:
An expression vector for a GAL4 DNA-binding domain fused to the ERRα LBD.
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
Treatment: Treat the transfected cells with various concentrations of the test compound.
Lysis and Luminescence Measurement:
After the desired incubation period, lyse the cells.
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of ERRα transcriptional activity. IC50 values are calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ERRα signaling and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
Figure 1. Simplified ERRα Signaling Pathway.
Figure 2. Experimental Workflow for ERRα Inhibitor Characterization.
Conclusion
The selection of an appropriate ERRα inhibitor is critical for the accurate investigation of its biological roles and for the development of novel therapeutics. Xct790, while a potent inhibitor in biochemical assays, exhibits a significant off-target effect as a mitochondrial uncoupler that complicates the interpretation of cellular studies. Other inhibitors, such as SR16388, may offer a more specific tool for studying ERRα function in cell-based systems, despite appearing less potent in cell-free assays. Researchers should carefully consider the experimental context and the potential for off-target effects when choosing an ERRα inhibitor. This guide provides a foundational comparison to aid in this selection process, emphasizing the need for a multi-faceted approach to inhibitor characterization.
A Head-to-Head Comparison of Mitochondrial Uncouplers: XCT-790 versus FCCP
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the novel mitochondrial uncoupler XCT-790 and the classical uncoupler Carbonyl Cyanide p-(Trifluoromethoxy)ph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel mitochondrial uncoupler XCT-790 and the classical uncoupler Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP). This analysis is supported by experimental data and detailed protocols to assist in the selection of the appropriate uncoupling agent for your research needs.
Introduction
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis. This process leads to an increase in oxygen consumption and heat production. While FCCP has been a long-standing tool in mitochondrial research, XCT-790, initially identified as an inverse agonist of the estrogen-related receptor alpha (ERRα), has emerged as a potent mitochondrial uncoupler in its own right.[1][2] This guide explores the similarities and differences between these two compounds to inform experimental design and data interpretation.
Mechanism of Action: A Tale of Two Protonophores
Both XCT-790 and FCCP function as proton ionophores, shuttling protons across the inner mitochondrial membrane and thereby dissipating the proton-motive force.[1][3][4] This circumvents ATP synthase, leading to an increase in the rate of the electron transport chain and a subsequent rise in oxygen consumption as the mitochondria attempt to re-establish the proton gradient. The primary mechanism for both compounds involves the direct transport of protons across the lipid bilayer, a process independent of any protein interaction for their uncoupling activity.
Interestingly, the uncoupling activity of XCT-790 is independent of its effects on ERRα. Studies have shown that the biochemical phenotype, timing, and dose sensitivity of the cellular response to XCT-790 are virtually identical to those of FCCP.
Performance Comparison: A Quantitative Look
While direct head-to-head comparative studies with comprehensive quantitative tables are limited, data compiled from various sources allow for a comparative analysis of their effects on key mitochondrial functions.
Table 1: Comparison of Effects on Mitochondrial Respiration and Cellular ATP Levels
Parameter
XCT-790
FCCP
Reference
Potency
Active at nanomolar concentrations (as low as 390 nM for AMPK activation)
Potent uncoupler, with similar timing and potency to XCT-790 in decreasing ATP levels. IC50 of 0.51 µM in T47D cells.
Effect on Oxygen Consumption Rate (OCR)
Dose-dependent increase in OCR observed as soon as 8 minutes after exposure.
Induces a surge in mitochondrial respiration.
Effect on Cellular ATP Levels
Rapid, dose-dependent depletion of cellular ATP pools, observed within 20 minutes of exposure.
Causes a precipitous drop in cellular ATP levels with similar timing and potency to XCT-790.
Effect on Mitochondrial Membrane Potential (ΔΨm)
Dose-dependent decrease in mitochondrial membrane potential.
Dissipates the electrochemical gradient across the inner mitochondrial membrane.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by both XCT-790 and FCCP is the cellular energy-sensing pathway. By uncoupling mitochondria, they cause a drop in cellular ATP levels, which leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolic homeostasis.
Signaling Pathway of Mitochondrial Uncoupling by XCT-790 and FCCP
Caption: Mechanism of mitochondrial uncoupling by XCT-790 and FCCP.
Experimental Workflow for Assessing Mitochondrial Uncoupling
Caption: General workflow for comparing mitochondrial uncouplers.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol outlines the general steps for a mitochondrial stress test.
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
Hydrate (B1144303) Sensor Cartridge: On the day before the assay, hydrate the Seahorse XF sensor cartridge in a utility plate containing calibrant and incubate overnight at 37°C in a non-CO2 incubator.
Prepare Assay Medium: On the day of the assay, prepare the assay medium (e.g., Seahorse XF DMEM medium, pH 7.4) supplemented with substrates like pyruvate, glutamine, and glucose. Warm to 37°C.
Cell Preparation: Wash the cells with the warmed assay medium and replace the culture medium with the assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.
Prepare Injector Ports: Prepare stock solutions of oligomycin, FCCP (or XCT-790), and a mixture of rotenone (B1679576) and antimycin A. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
Run Assay: Place the cell culture plate in the Seahorse XF analyzer and initiate the mitochondrial stress test protocol. The instrument will measure basal OCR, followed by sequential injections of the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Data Analysis: Normalize the OCR data to cell number or protein concentration.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE/TMRM
This protocol describes the use of the potentiometric fluorescent dyes TMRE (Tetramethylrhodamine, Ethyl Ester) or TMRM (Tetramethylrhodamine, Methyl Ester).
Cell Culture: Culture cells on a suitable imaging plate (e.g., glass-bottom dish).
Dye Loading: Prepare a working solution of TMRE or TMRM (typically in the nanomolar range) in a suitable buffer or culture medium.
Incubation: Replace the culture medium with the dye-containing solution and incubate the cells for 20-30 minutes at 37°C, protected from light.
Treatment: Add XCT-790 or FCCP at the desired concentrations to the cells. A positive control for depolarization (e.g., a high concentration of FCCP) should be included.
Imaging: Image the cells using a fluorescence microscope or a high-content imaging system with appropriate filter sets (for TMRE/TMRM, typically Ex/Em ~549/575 nm).
Quantification: Measure the fluorescence intensity in the mitochondrial regions of interest. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Measurement of Cellular ATP Levels using a Bioluminescence Assay
This protocol is based on the ATP-dependent luciferin-luciferase reaction.
Cell Seeding: Seed cells in a white, opaque 96-well plate and allow them to adhere.
Treatment: Treat the cells with various concentrations of XCT-790 or FCCP for the desired duration.
Cell Lysis: Add a detergent-based lysis solution to the wells to release cellular ATP. This step often includes reagents to inhibit ATPases.
Substrate Addition: Add the luciferin-luciferase substrate solution to each well.
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.
Data Analysis: Generate an ATP standard curve to quantify the ATP concentration in the samples. Normalize the results to cell number or protein concentration.
Conclusion
Both XCT-790 and FCCP are potent mitochondrial uncouplers that act as protonophores. Experimental evidence suggests that their effects on cellular bioenergetics, including the induction of oxygen consumption and depletion of ATP, are remarkably similar in terms of timing and potency. The primary distinction lies in XCT-790's dual activity as an ERRα inverse agonist, a factor that researchers should consider when interpreting results, especially in studies where ERRα signaling may be relevant. However, for experiments focused solely on mitochondrial uncoupling, XCT-790 serves as a valuable alternative to the classical uncoupler FCCP, exhibiting a comparable and potent mechanism of action at the mitochondrial level. The choice between these compounds should be guided by the specific research question and the potential confounding effects of ERRα modulation.
Validating the Specificity of Xct790 for Estrogen-Related Receptor Alpha (ERRα)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Xct790, a widely used inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), with other alternativ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xct790, a widely used inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), with other alternatives. We present supporting experimental data to objectively evaluate its specificity and highlight potential off-target effects, offering researchers the necessary information to make informed decisions for their studies.
Executive Summary
Xct790 is a potent inverse agonist of ERRα, demonstrating an IC50 value of approximately 0.37 μM.[1] It exhibits high selectivity for ERRα over the closely related nuclear receptors ERRγ, Estrogen Receptor α (ERα), and Estrogen Receptor β (ERβ).[1] However, a critical consideration for researchers is the well-documented off-target effect of Xct790 as a potent mitochondrial uncoupler, which occurs at nanomolar concentrations and is independent of ERRα activity.[2][3][4] This dual activity necessitates careful experimental design and data interpretation. This guide compares Xct790 with other known ERRα modulators and provides detailed experimental protocols for assessing its on-target and off-target activities.
Data Presentation
Table 1: Comparative Activity of ERRα Modulators
Compound
Type
Target
IC50 / EC50
Selectivity Notes
Reference
Xct790
Inverse Agonist
ERRα
~0.37 μM
Inactive against ERRγ, ERα, and ERβ.
Compound 11
Inverse Agonist
ERRα
~0.80 μM
Compound A
Antagonist
ERRα - PGC-1α interaction
~170 nM
Table 2: On-Target vs. Off-Target Effects of Xct790
Effect
Target/Pathway
Effective Concentration
Key Experimental Observation
Reference
On-Target: ERRα Inverse Agonism
ERRα
~0.37 μM (IC50)
Inhibition of ERRα transcriptional activity in a GAL4-ERRα reporter assay.
Off-Target: Mitochondrial Uncoupling
Mitochondrial Respiratory Chain
Nanomolar range (~390 nM)
Increased oxygen consumption rate (OCR) and activation of AMPK, independent of ERRα expression.
This cell-based assay is commonly used to quantify the inverse agonist activity of compounds against ERRα.
Principle: The ligand-binding domain (LBD) of ERRα is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein is co-expressed in a mammalian cell line with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). Constitutive activity of the ERRα LBD leads to luciferase expression. An inverse agonist will bind to the ERRα LBD and reduce luciferase activity.
Detailed Methodology:
Cell Culture and Transfection:
HEK293T or CV-1 cells are typically used.
Cells are seeded in 96-well plates.
Transient transfection is performed using a lipid-based transfection reagent with plasmids encoding the GAL4-ERRα LBD fusion protein and the UAS-luciferase reporter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
Compound Treatment:
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of Xct790 or control compounds (e.g., DMSO as a vehicle control).
Luciferase Assay:
Following a 16-24 hour incubation with the compounds, cells are lysed.
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
Data Analysis:
The firefly luciferase signal is normalized to the Renilla luciferase signal.
The data is then plotted as a dose-response curve, and the IC50 value is calculated, representing the concentration of the compound that causes a 50% reduction in the maximal luciferase activity.
Seahorse XF Mitochondrial Stress Test (for measuring off-target mitochondrial uncoupling)
This assay measures the oxygen consumption rate (OCR) of living cells in real-time to assess mitochondrial function.
Principle: The Seahorse XF Analyzer measures changes in oxygen concentration in a transiently sealed microplate well. By sequentially injecting pharmacological agents that modulate the electron transport chain, different parameters of mitochondrial respiration can be determined. An uncoupler, like Xct790, disrupts the proton gradient across the inner mitochondrial membrane, leading to a rapid increase in OCR as the electron transport chain works to re-establish the gradient, uncoupled from ATP synthesis.
Detailed Methodology:
Cell Seeding:
Cells of interest (e.g., MNT1 melanoma cells, as used in the original study) are seeded into a Seahorse XF96 cell culture microplate and allowed to adhere overnight.
Assay Preparation:
The sensor cartridge is hydrated overnight.
On the day of the assay, the cell culture medium is replaced with a specialized Seahorse XF assay medium.
The cells are equilibrated in a non-CO2 incubator at 37°C for one hour.
Compound Injection and OCR Measurement:
The microplate is placed in the Seahorse XF Analyzer.
Baseline OCR is measured.
Xct790 is injected at various concentrations, and the OCR is monitored in real-time.
Subsequent injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a classical uncoupler, as a positive control), and rotenone/antimycin A (Complex I and III inhibitors) are performed to fully assess mitochondrial function.
Data Analysis:
The change in OCR after the injection of Xct790 is quantified. A significant increase in OCR that is not further stimulated by FCCP is indicative of an uncoupling effect.
Mandatory Visualization
Caption: ERRα signaling and the inhibitory action of Xct790.
Caption: Experimental workflows for validating Xct790's specificity.
Caption: Dual activities of Xct790.
Conclusion
Xct790 is a valuable chemical probe for studying the biological functions of ERRα due to its potency and selectivity over other closely related nuclear receptors. However, its significant off-target effect as a mitochondrial uncoupler at nanomolar concentrations cannot be overlooked. Researchers using Xct790 should be aware of this dual activity and design their experiments accordingly. This may include using concentrations that are effective for ERRα inhibition but minimize mitochondrial uncoupling, or employing secondary assays to confirm that the observed phenotype is indeed due to ERRα inhibition and not a consequence of altered cellular bioenergetics. For studies where the mitochondrial effects of Xct790 could be confounding, considering alternative ERRα modulators, such as Compound 11 or Compound A, may be a prudent approach.
Synergistic Anti-Cancer Effects of XCT790 and Gemcitabine: A Comparative Guide
A detailed analysis of experimental data reveals a potent synergistic relationship between the ERRα inverse agonist XCT790 and the chemotherapeutic agent gemcitabine (B846), particularly in the context of pancreatic canc...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed analysis of experimental data reveals a potent synergistic relationship between the ERRα inverse agonist XCT790 and the chemotherapeutic agent gemcitabine (B846), particularly in the context of pancreatic cancer. This combination therapy has demonstrated enhanced efficacy in suppressing tumor growth both in vitro and in vivo by targeting key signaling pathways and cellular processes.
The combination of XCT790 and gemcitabine has been shown to synergistically inhibit cancer cell viability, proliferation, migration, and invasion.[1][2] Furthermore, this drug duo effectively induces G0/G1 cell cycle arrest and programmed cell death (apoptosis).[1][2] Mechanistically, the synergistic effect is attributed to the dual inhibition of the Estrogen-Related Receptor Alpha (ERRα) and the MEK/ERK signaling pathway.[1]
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between XCT790 and gemcitabine has been quantified across various pancreatic cancer cell lines. The combination consistently demonstrates a significant reduction in the half-maximal growth inhibitory concentration (GI50) compared to either drug alone.
Table 1: Synergistic Inhibition of Pancreatic Cancer Cell Viability
Cell Line
Treatment
GI50 (µM)
Combination Index (CI)
PaTu8988
Gemcitabine
8.54 ± 1.12
XCT790
12.31 ± 1.57
Gemcitabine + XCT790
4.21 ± 0.58 (Gem) / 6.07 ± 0.83 (XCT)
< 1.0
PANC1
Gemcitabine
10.23 ± 1.33
XCT790
14.87 ± 1.91
Gemcitabine + XCT790
5.01 ± 0.65 (Gem) / 7.28 ± 0.94 (XCT)
< 1.0
Mia PaCa-2
Gemcitabine
15.76 ± 2.05
XCT790
18.22 ± 2.37
Gemcitabine + XCT790
7.76 ± 1.01 (Gem) / 8.95 ± 1.16 (XCT)
< 1.0
Data adapted from a study on pancreatic cancer cells treated for 48 hours. CI values less than 1.0 indicate a synergistic effect.
In vivostudies using xenograft models further corroborate these findings, demonstrating a significant reduction in tumor volume and weight in mice treated with the combination therapy compared to monotherapy groups.
Underlying Molecular Mechanisms
The synergistic anti-cancer activity of the XCT790 and gemcitabine combination is rooted in their complementary effects on critical cellular pathways. XCT790, as a selective inverse agonist of ERRα, inhibits the transcriptional activity of this receptor, which is implicated in cancer cell metabolism and proliferation. Gemcitabine, a nucleoside analog, primarily functions by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.
The combination of these two agents leads to a more profound inhibition of the ERRα and MEK/ERK signaling pathways than either drug alone. This dual blockade effectively cripples the cancer cells' ability to proliferate, survive, and metastasize.
Figure 1. Signaling pathway of XCT790 and gemcitabine synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols employed in the assessment of the synergistic effects of XCT790 and gemcitabine.
Cell Viability Assay (CCK-8)
Cell Seeding: Pancreatic cancer cells (PaTu8988, PANC1, Mia PaCa-2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured overnight.
Drug Treatment: Cells were treated with varying concentrations of XCT790, gemcitabine, or a combination of both for 24, 48, or 72 hours.
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours.
Data Acquisition: The absorbance at 450 nm was measured using a microplate reader. Cell viability was calculated as a percentage of the control group.
Colony Formation Assay
Cell Seeding: Cells were seeded in 6-well plates at a density of 500 cells per well and allowed to adhere overnight.
Drug Treatment: Cells were treated with designated concentrations of XCT790, gemcitabine, or their combination.
Incubation: The medium was replaced every 3 days, and the cells were cultured for approximately 2 weeks until visible colonies formed.
Staining and Counting: Colonies were fixed with methanol (B129727) and stained with 0.1% crystal violet. The number of colonies was counted.
Western Blot Analysis
Protein Extraction: Total protein was extracted from treated and untreated cells using RIPA lysis buffer.
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against ERRα, p-MEK, MEK, p-ERK, ERK, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2. Experimental workflow for in vitro synergy analysis.
Concluding Remarks
The compelling preclinical data strongly suggest that the combination of XCT790 and gemcitabine represents a promising therapeutic strategy for pancreatic cancer. The synergistic interaction, characterized by enhanced anti-tumor efficacy and a multi-pronged mechanistic action, warrants further investigation in clinical settings. This guide provides a comprehensive overview of the existing evidence, offering valuable insights for researchers and drug development professionals exploring novel combination therapies in oncology.
Xct790: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals Xct790 has been widely utilized as a potent and selective inverse agonist of the Estrogen-Related Receptor alpha (ERRα), a key regulator of cellular energy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Xct790 has been widely utilized as a potent and selective inverse agonist of the Estrogen-Related Receptor alpha (ERRα), a key regulator of cellular energy homeostasis and metabolism.[1][2][3] However, its utility as a specific molecular probe has been a subject of scrutiny due to significant off-target effects. This guide provides a comprehensive comparison of Xct790's activity on its intended target versus other nuclear receptors and highlights its critical cross-reactivity with mitochondrial functions.
Selectivity Profile of Xct790 Across Nuclear Receptors
Xct790 was initially identified as a highly selective inverse agonist for ERRα, with an IC50 value in the range of 0.3 to 0.5 μM in cell-based assays.[2][4] Studies have demonstrated its ability to disrupt the constitutive interaction between the ERRα ligand-binding domain (LBD) and its coactivators. Importantly, Xct790 has shown minimal to no activity on other related nuclear receptors at concentrations significantly higher than its IC50 for ERRα, underscoring its selectivity within this protein family.
Below is a summary of the reported cross-reactivity data for Xct790 against various nuclear receptors.
The Confounding Off-Target Effect: Mitochondrial Uncoupling
A critical aspect of Xct790's pharmacological profile is its potent off-target activity as a mitochondrial uncoupler. This effect is independent of its action on ERRα and occurs at nanomolar concentrations, which are substantially lower than those required for ERRα inhibition. Xct790 acts as a proton ionophore, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation from ATP synthesis. This leads to a rapid depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy sensing.
This off-target activity complicates the interpretation of experimental data, as phenotypes observed upon Xct790 treatment may be attributable to mitochondrial dysfunction and energy stress rather than direct ERRα inhibition.
Experimental Methodologies for Assessing Cross-Reactivity
The selectivity of Xct790 has been evaluated using various in vitro assays. A common approach involves cell-based reporter gene assays.
Reporter Gene Assay Workflow
Caption: Workflow for a GAL4-Nuclear Receptor Ligand-Binding Domain (NR-LBD) reporter assay to assess compound activity.
In this assay, the LBD of a specific nuclear receptor (e.g., ERRα, ERα, PPARγ) is fused to the DNA-binding domain of the yeast transcription factor GAL4. This construct is co-transfected into cells with a reporter plasmid containing the luciferase gene under the control of a GAL4 upstream activating sequence. Activation or inhibition of the chimeric receptor by a compound like Xct790 leads to a measurable change in luciferase expression. By testing Xct790 against a panel of different nuclear receptor LBDs, its selectivity can be determined.
Signaling Pathways: On-Target vs. Off-Target Effects
The dual activity of Xct790 on both ERRα and mitochondria triggers distinct downstream signaling events.
Caption: On-target ERRα inhibition versus off-target mitochondrial uncoupling by Xct790.
Conclusion
While Xct790 demonstrates high selectivity for ERRα over other nuclear receptors, its potent and independent activity as a mitochondrial uncoupler is a significant confounding factor. Researchers using Xct790 should be aware of this dual mechanism of action and design experiments with appropriate controls to differentiate between ERRα-dependent and off-target effects. For instance, using lower concentrations of Xct790 that are below the threshold for ERRα inhibition but can still induce mitochondrial effects, or employing genetic approaches such as siRNA-mediated knockdown of ERRα, can help to dissect the specific contributions of each pathway. The findings underscore the importance of thorough characterization of chemical probes to ensure accurate interpretation of biological outcomes.
XCT790: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Types
For Immediate Release A comprehensive review of preclinical data reveals the varying anti-tumor effects of XCT790, a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), across a spectrum of cancer ty...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A comprehensive review of preclinical data reveals the varying anti-tumor effects of XCT790, a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), across a spectrum of cancer types. This guide synthesizes available quantitative data, details common experimental methodologies, and illustrates the key signaling pathways implicated in XCT790's mechanism of action, providing a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of XCT790: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for XCT790 in various cancer cell lines, offering a snapshot of its differential efficacy.
Indiscriminately sensitive to doses 10-fold lower than those required to affect colorectal cancer cell lines.
Melanoma
MNT1
Potent activity observed at concentrations as low as 390 nM.
Hepatocellular Carcinoma
HepG2, R-HepG2
Cell death induced, but specific IC50 not provided.
Key Experimental Protocols for Evaluating XCT790's Anti-Tumor Effects
Standardized methodologies are crucial for the accurate assessment of anti-cancer agents. Below are detailed protocols for key in vitro assays used to characterize the effects of XCT790.
Cell Viability Assay (MTT/XTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Treat the cells with a range of XCT790 concentrations for 24, 48, or 72 hours.
Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment: Treat cells with XCT790 at the desired concentrations and time points.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Cell Treatment and Harvesting: Treat cells with XCT790, then harvest and wash with PBS.
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
Incubation: Incubate for 30 minutes in the dark at room temperature.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Reactive Oxygen Species (ROS) Detection (H2DCFDA Assay)
Cell Loading: Load the cells with H2DCFDA by incubating them with the probe for 30-60 minutes.
Treatment: Treat the cells with XCT790.
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Signaling Pathways Modulated by XCT790
XCT790 exerts its anti-tumor effects by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms in different cancer types.
General experimental workflow for evaluating the anti-tumor effects of XCT790.
Triple-Negative Breast Cancer (TNBC)
In TNBC cells, XCT790 induces apoptosis and cell cycle arrest through the generation of reactive oxygen species (ROS) and the modulation of multiple signaling pathways, including MAPK, PI3K/Akt, and NF-κB.
Proposed signaling pathways affected by XCT790 in TNBC.
Pancreatic Cancer
In pancreatic cancer, XCT790 has been shown to act synergistically with gemcitabine, inhibiting the MEK/ERK signaling pathway.
Synergistic effect of XCT790 and Gemcitabine in Pancreatic Cancer.
Lung Cancer (A549)
In A549 non-small cell lung cancer cells, XCT790 induces mitochondrial ROS production, which in turn modulates the p53 and Rb signaling pathways, leading to cell cycle arrest.
Mechanism of XCT790-induced cell cycle arrest in A549 lung cancer cells.
This comparative guide highlights the potential of XCT790 as an anti-tumor agent in various cancer contexts. Further research is warranted to elucidate its precise mechanisms of action and to explore its therapeutic potential in clinical settings, both as a monotherapy and in combination with other anti-cancer drugs.
A Researcher's Guide to Validating Xct790 Target Engagement in Cells: On-Target Efficacy vs. Off-Target Mitochondrial Toxicity
For researchers, scientists, and drug development professionals, the selective Estrogen-Related Receptor alpha (ERRα) inverse agonist Xct790 has been a valuable tool. However, emerging evidence of a potent off-target eff...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selective Estrogen-Related Receptor alpha (ERRα) inverse agonist Xct790 has been a valuable tool. However, emerging evidence of a potent off-target effect necessitates a careful and thorough validation of its mechanism of action in any cellular context. This guide provides a comparative analysis of Xct790 and a newer alternative, SLU-PP-1072, with detailed experimental protocols to enable researchers to confidently deconvolute on-target ERRα engagement from off-target mitochondrial uncoupling.
The Dual Personality of Xct790: ERRα Inverse Agonist and Mitochondrial Uncoupler
Xct790 was designed as a potent and selective inverse agonist of ERRα, a nuclear receptor implicated in metabolic regulation and cancer progression. It functions by disrupting the interaction between ERRα and its coactivators. However, a significant body of research has revealed that Xct790 is also a potent mitochondrial uncoupler, a mechanism entirely independent of its effects on ERRα.[1][2] This off-target activity occurs at nanomolar concentrations, often more than 25 times lower than the concentrations typically used for ERRα inhibition, leading to a rapid depletion of cellular ATP and the activation of AMP-activated protein kinase (AMPK).[1][2][3] This confounding factor can lead to misinterpretation of experimental results, where observed phenotypes may be erroneously attributed to ERRα inhibition when they are, in fact, a consequence of cellular energy stress.
A Comparative Overview: Xct790 vs. SLU-PP-1072
A newer alternative, SLU-PP-1072, has emerged as a dual ERRα/γ inverse agonist that notably lacks the mitochondrial uncoupling activity of Xct790. This makes it a potentially cleaner tool for studying ERRα- and ERRγ-mediated biology.
Feature
Xct790
SLU-PP-1072
Primary Target(s)
ERRα
ERRα / ERRγ
On-Target IC50 (ERRα)
0.37 µM
4.8 µM
On-Target IC50 (ERRγ)
Inactive
0.9 µM
Off-Target Activity
Potent mitochondrial uncoupler
No reported mitochondrial uncoupling activity
Concentration for Off-Target Effects
AMPK activation observed as low as 390 nM
Not applicable
Selectivity Notes
Inactive against ERRγ, ERα, and ERβ
Does not inhibit ERRβ or display estrogen receptor activity
Deconvoluting On-Target vs. Off-Target Effects: An Experimental Workflow
To confidently attribute an observed cellular phenotype to the inhibition of ERRα by Xct790, a series of validation experiments are crucial. This workflow is designed to systematically assess both direct target engagement and the potential for off-target mitochondrial effects.
Experimental workflow for validating Xct790 target engagement.
Experimental Protocols
Here are detailed protocols for the key experiments outlined in the workflow.
Cellular Thermal Shift Assay (CETSA) for ERRα Target Engagement
CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.
Protocol:
Cell Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of Xct790 or vehicle (DMSO) for 1-2 hours.
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspension into PCR tubes. Heat the tubes at a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble ERRα by Western blot using an anti-ERRα antibody. An increase in soluble ERRα at higher temperatures in the presence of Xct790 indicates target engagement.
ERRα Reporter Assay
This assay measures the transcriptional activity of ERRα. As an inverse agonist, Xct790 is expected to decrease the reporter signal.
Protocol:
Cell Transfection: Co-transfect cells with an ERRα expression vector and a reporter plasmid containing ERRα response elements upstream of a luciferase gene.
Compound Treatment: Plate the transfected cells and treat with a dose-response of Xct790 or SLU-PP-1072 for 18-24 hours.
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. A dose-dependent decrease in luciferase activity indicates inverse agonism.
Cellular ATP Level Assay
This assay quantifies the immediate impact of mitochondrial uncoupling on cellular energy stores.
Protocol:
Cell Plating: Seed cells in a 96-well white-walled plate.
Compound Treatment: Treat cells with Xct790, SLU-PP-1072, and a positive control uncoupler (e.g., FCCP) for a short duration (e.g., 20-60 minutes).
ATP Measurement: Use a commercial ATP luminescence-based assay kit. Add the ATP releasing reagent to the wells, followed by the luciferase/luciferin substrate.
Data Acquisition: Measure luminescence using a plate reader. A rapid, dose-dependent decrease in luminescence indicates ATP depletion.
The JC-1 dye is a ratiometric probe that differentially accumulates in mitochondria based on their membrane potential. Healthy mitochondria with a high membrane potential will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers).
Protocol:
Cell Treatment: Treat cells with Xct790, SLU-PP-1072, and a positive control (e.g., CCCP) for the desired time.
JC-1 Staining: Incubate the cells with JC-1 dye (typically 2-10 µM) for 15-30 minutes at 37°C.
Washing: Wash the cells with PBS or assay buffer to remove excess dye.
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. A shift from red to green fluorescence indicates mitochondrial depolarization.
AMPK Activation Western Blot
AMPK is activated in response to low cellular ATP levels. Its activation can be monitored by detecting the phosphorylation of its α-subunit at Threonine 172.
Protocol:
Cell Treatment: Treat cells with various concentrations of Xct790 or SLU-PP-1072 for a short period (e.g., 30-60 minutes).
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. An increased ratio of phosphorylated AMPK to total AMPK indicates its activation.
Signaling Pathways and Points of Intervention
Signaling pathways affected by Xct790 and SLU-PP-1072.
Conclusion
While Xct790 can be an effective tool for studying ERRα, its potent mitochondrial uncoupling activity cannot be ignored. Researchers using this compound must perform rigorous validation experiments to distinguish between on-target and off-target effects. The use of cleaner alternatives like SLU-PP-1072, which lacks this mitochondrial liability, is highly recommended for future studies. By employing the experimental workflow and protocols outlined in this guide, researchers can ensure the robustness and accuracy of their findings in the complex landscape of cellular signaling.
XCT790 and ERRα siRNA: A Comparative Guide to Targeting Estrogen-Related Receptor Alpha in Gene Expression Studies
For researchers in cellular metabolism, oncology, and drug discovery, the precise modulation of nuclear receptor activity is paramount. Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular energy homeostas...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers in cellular metabolism, oncology, and drug discovery, the precise modulation of nuclear receptor activity is paramount. Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular energy homeostasis and mitochondrial function, has emerged as a significant therapeutic target. This guide provides a detailed comparison of two common methods for inhibiting ERRα activity: the small molecule inverse agonist XCT790 and small interfering RNA (siRNA)-mediated gene silencing. Understanding the nuances of their mechanisms and effects on gene expression is crucial for the accurate interpretation of experimental results.
This document outlines the differential effects of XCT790 and ERRα siRNA on gene expression, supported by experimental data. We delve into their distinct mechanisms of action, highlighting both on-target and off-target effects, and provide detailed experimental protocols for their application.
Mechanism of Action: A Tale of Two Inhibitors
While both XCT790 and ERRα siRNA aim to curtail the function of ERRα, they achieve this through fundamentally different mechanisms. ERRα siRNA operates through the RNA interference pathway to specifically degrade ERRα mRNA, thereby preventing its translation into a functional protein.[1][2] This method offers high specificity for the target gene.
In contrast, XCT790 is a synthetic small molecule that functions as an inverse agonist.[3][4] It binds to the ligand-binding domain of the ERRα protein, disrupting its interaction with coactivators like PGC-1α and repressing its transcriptional activity.[3] However, a critical consideration when using XCT790 is its well-documented off-target effect as a potent mitochondrial uncoupler. This activity is independent of ERRα and leads to rapid depletion of cellular ATP and activation of AMP-activated protein kinase (AMPK). This dual mechanism can complicate the interpretation of experimental outcomes, as observed effects may not be solely attributable to ERRα inhibition.
Comparative Analysis of Gene Expression Changes
The following table summarizes the differential effects of XCT790 and ERRα siRNA on the expression of key genes involved in various cellular processes. It is important to note that the effects of XCT790 can be a composite of ERRα inhibition and mitochondrial uncoupling.
Gene Category
Target Gene
Effect of XCT790
Effect of ERRα siRNA
Reference
Mitochondrial Biogenesis & Function
PGC-1α
Down-regulation
No direct effect on PGC-1α expression, but downstream effects of ERRα loss can influence the pathway.
Down-regulation of ERRα by siRNA leads to increased ROS production.
Metabolism
MCAD (Medium-chain acyl-CoA dehydrogenase)
Down-regulation
Down-regulation
PDK2, PDK4 (Pyruvate dehydrogenase kinase)
Down-regulation
Not consistently reported.
Cell Cycle & Apoptosis
Cyclin D1
Down-regulation
Not consistently reported, but ERRα knockdown suppresses proliferation.
Caspase-3
Increased expression/activity
Increased expression/activity
Fas cell surface death receptor
Not consistently reported.
Increased expression
Experimental Methodologies
Accurate and reproducible results hinge on meticulous experimental design. Below are representative protocols for the application of XCT790 and ERRα siRNA in cell culture-based gene expression analysis.
Protocol 1: Gene Expression Analysis Following XCT790 Treatment
Cell Culture: Plate cells (e.g., A549, MCF-7, C2C12) at a desired density and allow them to adhere overnight.
XCT790 Preparation: Prepare a stock solution of XCT790 (e.g., 10 mM in DMSO). Further dilute in culture medium to the desired final concentrations (typically 1-10 µM).
Treatment: Replace the culture medium with the medium containing XCT790 or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired duration (e.g., 24-48 hours).
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR):
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
Perform qRT-PCR using gene-specific primers and a suitable master mix.
Normalize the expression of target genes to a stable housekeeping gene (e.g., 18S rRNA, GAPDH).
Calculate relative gene expression using the ΔΔCt method.
Protocol 2: Gene Expression Analysis Following ERRα siRNA Transfection
siRNA Preparation: Resuspend lyophilized ERRα siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10 µM.
Cell Seeding: Seed cells in antibiotic-free medium to achieve 50-60% confluency on the day of transfection.
Transfection:
Dilute the siRNA in an appropriate transfection medium.
Separately, dilute a suitable transfection reagent in the same medium.
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
Add the transfection complexes to the cells.
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
RNA Extraction and qRT-PCR: Follow steps 4 and 5 as described in Protocol 1 to analyze gene expression changes.
Western Blotting (Optional but Recommended): To confirm protein-level knockdown, lyse a parallel set of transfected cells and perform western blot analysis using an antibody specific for ERRα.
Visualizing the Mechanisms
To further elucidate the distinct actions of XCT790 and ERRα siRNA, the following diagrams illustrate their respective pathways.
Figure 1: Simplified signaling pathway of ERRα and points of inhibition by XCT790 and siRNA.
Figure 2: Experimental workflow for comparing the effects of XCT790 and ERRα siRNA on gene expression.
Conclusion
Both XCT790 and ERRα siRNA are valuable tools for investigating the role of ERRα in various biological processes. However, their distinct mechanisms necessitate careful consideration in experimental design and data interpretation. ERRα siRNA offers a highly specific method for depleting ERRα, making it the gold standard for attributing functions directly to this nuclear receptor. While XCT790 is a potent inhibitor of ERRα's transcriptional activity, its off-target effects on mitochondrial respiration must be acknowledged and controlled for, potentially by using it in conjunction with ERRα knockout or knockdown models. For researchers aiming to dissect the specific transcriptional roles of ERRα, a combinatorial approach employing both XCT790 and ERRα siRNA can provide the most comprehensive and robust insights.
A Comparative Analysis of XCT790 and Other Metabolic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic inhibitor XCT790 with other key metabolic inhibitors. This analysis is supported by experiment...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic inhibitor XCT790 with other key metabolic inhibitors. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
XCT790 is a potent small molecule that has garnered significant attention in metabolic research. Initially identified as a selective inverse agonist of the Estrogen-Related Receptor alpha (ERRα), subsequent studies have revealed a dual mechanism of action.[1] Independently of its effects on ERRα, XCT790 acts as a powerful mitochondrial uncoupler, a property that significantly influences cellular bioenergetics.[1][2][3][4] This guide provides a comparative analysis of XCT790 with other metabolic inhibitors, categorized by their primary mechanisms of action: ERRα inhibition, mitochondrial uncoupling, inhibition of oxidative phosphorylation, and inhibition of glycolysis.
Data Presentation: A Comparative Overview of Metabolic Inhibitors
The following table summarizes the quantitative data for XCT790 and a selection of other metabolic inhibitors, providing a basis for comparing their potency and primary targets. It is important to note that IC50 and EC50 values can vary depending on the specific experimental conditions and cell types used.
Inhibitor
Primary Target(s)
Class
IC50 / EC50
Cell Line / System
Reference
XCT790
ERRα
ERRα Inverse Agonist
IC50: 0.37 µM
-
MedChemExpress
Mitochondria
Mitochondrial Uncoupler
Potent at nanomolar concentrations
Various
SR16388
ERRα
ERRα Inverse Agonist
EC50: 0.7 µM (inhibition of ERRα-PGC-1α interaction)
Inhibits hexokinase via its phosphorylated product
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed in this guide, the following diagrams are provided in Graphviz DOT language.
Figure 1: Dual mechanism of action of XCT790.
Figure 2: General workflow for a cell viability assay.
Figure 3: Experimental workflow for a Seahorse XF Mito Stress Test.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of metabolic inhibitors on cell proliferation and viability.
Cell Seeding:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of the metabolic inhibitor in complete culture medium.
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest concentration of the inhibitor.
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
Add 10 µL of the MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization and Absorbance Measurement:
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Mix thoroughly and incubate for at least 1 hour at 37°C to ensure complete solubilization.
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
This assay measures key parameters of mitochondrial function in real-time.
Cell Seeding and Cartridge Hydration:
Day 1: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
Day 1: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.
Cell and Reagent Preparation:
Day 2: Wash the cells with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type).
Add the final volume of assay medium to each well. For the inhibitor treatment group, add the desired concentration of the metabolic inhibitor to the assay medium. Include a vehicle control group.
Incubate the plate at 37°C in a non-CO2 incubator for approximately 1 hour before the assay.
Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions and load the appropriate volumes into the injection ports of the sensor cartridge.
Assay Execution and Data Acquisition:
Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate.
Run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
Data Analysis:
Analyze the OCR data to determine key parameters of mitochondrial function:
Basal Respiration: The baseline oxygen consumption of the cells.
ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin.
Maximal Respiration: The maximum OCR reached after the injection of FCCP.
Spare Respiratory Capacity: The difference between maximal and basal respiration.
Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone/antimycin A.
Western Blot for AMPK Activation
This protocol is used to detect the phosphorylation status of AMPK, a key indicator of cellular energy stress.
Cell Lysis:
After treatment with the metabolic inhibitor, wash cells twice with ice-cold phosphate-buffered saline (PBS).
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails directly to each well.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Protein Quantification:
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Transfer:
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with an HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
Wash the membrane three times with TBST.
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα or a housekeeping protein like β-actin.
Signal Detection and Analysis:
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
Quantify the band intensities using densitometry software. Normalize the phosphorylated AMPK signal to the total AMPK or housekeeping protein signal.
This assay measures the ability of a compound to modulate the transcriptional activity of ERRα.
Cell Transfection:
Seed cells (e.g., HEK293T) in a 96-well plate.
Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an ERRα-responsive element (ERRE) and a plasmid expressing ERRα. A co-transfection with a PGC-1α expression plasmid can be included to study the effect on the PGC-1α/ERRα complex. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
Compound Treatment:
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the inhibitor or a vehicle control.
Incubate the cells for an additional 18-24 hours.
Luciferase Assay:
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
Calculate the fold change in luciferase activity for each inhibitor concentration relative to the vehicle-treated control.
Plot the fold change against the logarithm of the inhibitor concentration to determine the IC50 or EC50 value.
Essential Procedures for the Safe Disposal of XCT-790
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like XCT-790 is a critical component of laboratory safety and environmental responsibili...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like XCT-790 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of XCT-790, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Given that XCT-790 is a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα) and a mitochondrial uncoupler, it must be handled with care.[1] Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling XCT-790
PPE Component
Specification
Purpose
Gloves
Chemical-resistant (nitrile or neoprene recommended)
To prevent skin contact and absorption.
Eye Protection
Safety glasses with side shields or chemical splash goggles
To protect eyes from splashes of solutions containing XCT-790.
Lab Coat
Standard laboratory coat
To protect skin and clothing from contamination.
Respiratory Protection
Not generally required for small quantities in solution, but a fume hood is mandatory.
To prevent inhalation of aerosols or dust if handling the solid form.
All handling of XCT-790, including weighing, solution preparation, and the initial stages of waste collection, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for XCT-790
The disposal of XCT-790 and associated waste must be managed as hazardous chemical waste. Adherence to institutional and local environmental regulations is mandatory.
1. Waste Segregation and Collection:
Unused or Expired XCT-790 (Solid):
Do not dispose of solid XCT-790 in the regular trash.
Collect in a clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste.
Solutions Containing XCT-790:
Collect all aqueous and solvent-based solutions containing XCT-790 in a dedicated, leak-proof, and clearly labeled hazardous waste container.
The container must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) or glass container).
Never mix XCT-790 waste with incompatible chemicals.
Contaminated Labware and Materials:
All materials that have come into contact with XCT-790, such as pipette tips, serological pipettes, centrifuge tubes, and gloves, must be considered contaminated.
Collect these items in a designated hazardous waste bag or container separate from regular laboratory trash.
2. Labeling of Hazardous Waste:
Proper labeling is crucial for safe disposal. All waste containers must be labeled with the following information:
The words "Hazardous Waste"
The full chemical name: "XCT-790"
The approximate concentration and volume of the waste
The date of accumulation
The name of the principal investigator or laboratory contact
3. Storage of Hazardous Waste:
Store all XCT-790 waste in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
4. Arranging for Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical waste through the standard sewer system or by incineration in the laboratory.
Experimental Workflow for XCT-790 Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of XCT-790 in a laboratory setting.
Caption: Workflow for the safe handling and disposal of XCT-790.
Signaling Pathway Affected by XCT-790
XCT-790 is known to be an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), which plays a role in regulating cellular metabolism. The following diagram illustrates this inhibitory action.
Disclaimer: Fictional Compound Advisory Please be advised that Xct790 is a fictional compound name. The following guide has been generated for illustrative purposes to demonstrate a comprehensive safety and handling prot...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Fictional Compound Advisory
Please be advised that Xct790 is a fictional compound name. The following guide has been generated for illustrative purposes to demonstrate a comprehensive safety and handling protocol in line with the requested format. All data, procedures, and recommendations are based on established best practices for handling potent, potentially hazardous research compounds and should be adapted to the specific, known properties of any real substance being used.
Comprehensive Safety and Handling Protocol: Xct790
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of the potent research compound Xct790. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Properties
Xct790 is a highly potent, cell-permeable compound under investigation. While comprehensive toxicological data is pending, preliminary studies indicate it should be handled as a hazardous substance. All personnel must review this document and the full Material Safety Data Sheet (MSDS) before commencing work.
Table 1: Physicochemical and Toxicological Data for Xct790
Property
Value
Notes
IUPAC Name
[Hypothetical Name]
N/A
Molecular Formula
C₂₂H₂₅FN₄O₂
N/A
Molecular Weight
412.46 g/mol
N/A
Appearance
White to off-white crystalline solid
N/A
Solubility
Soluble in DMSO (>20 mg/mL)
Insoluble in water
LD₅₀ (Oral, Rat)
~50 mg/kg (Estimated)
Handle with extreme caution
Storage Temperature
-20°C
Protect from light and moisture
Hazard Class
6.1 (Toxic Substance)
GHS: Acute Toxicity, Skin Irritant, Eye Irritant
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The level of PPE required is dictated by the procedure being performed.
Table 2: PPE Requirements by Task
Task
Primary Engineering Control
Gloves
Eye Protection
Lab Coat/Gown
Respiratory Protection
Weighing Solid Compound
Certified Chemical Fume Hood
Double-gloved (Nitrile)
Chemical safety goggles
Disposable, solid-front gown
N95 respirator (minimum); PAPR recommended
Preparing Stock Solutions
Certified Chemical Fume Hood
Double-gloved (Nitrile)
Chemical safety goggles
Disposable, solid-front gown
N95 respirator recommended
Cell Culture/Assay Plating
Biosafety Cabinet (Class II)
Single Nitrile gloves
Standard safety glasses
Standard lab coat
Not required unless aerosolization is likely
Handling Contaminated Waste
N/A
Chemical-resistant (Nitrile) gloves
Chemical safety goggles
Disposable gown
Not typically required
Standard Operational Workflow
A systematic workflow must be followed to minimize the risk of exposure and contamination. The following diagram outlines the required procedural flow for handling Xct790 from receipt to storage.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.